Ketotifen-d3Fumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
but-2-enedioic acid;2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/i1D3; |
InChI Key |
YNQQEYBLVYAWNX-NIIDSAIPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Ketotifen-d3 Fumarate and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ketotifen-d3 Fumarate, a deuterated analog of the well-established second-generation antihistamine and mast cell stabilizer, Ketotifen (B1218977). Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Ketotifen in biological matrices using mass spectrometry-based assays. This guide details its chemical properties, its critical role in bioanalytical method development, and the underlying pharmacological mechanisms of its non-deuterated counterpart.
Chemical and Physical Properties
Ketotifen-d3 Fumarate is a synthetic derivative of Ketotifen where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically identical to Ketotifen but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry.
| Property | Value |
| Chemical Name | 4,9-Dihydro-4-(1-methyl-d3-4-piperidinylidene)-10H-benzo[1][2]cyclohepta[1,2-b]thiophen-10-one fumarate |
| Molecular Formula | C₂₃H₂₀D₃NO₅S |
| Molecular Weight | 428.52 g/mol |
| CAS Number | 1795138-23-6 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol (B129727), and DMSO |
Primary Use in Research: An Internal Standard for Bioanalysis
The principal application of Ketotifen-d3 Fumarate in a research setting is as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Compensates for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Since Ketotifen-d3 Fumarate has nearly identical physicochemical properties to Ketotifen, it experiences the same matrix effects, allowing for accurate correction.
-
Corrects for Variability in Sample Preparation: During extraction and sample processing, there can be analyte loss. By adding a known amount of the deuterated standard at the beginning of the workflow, any losses of the analyte will be mirrored by losses of the internal standard, ensuring the ratio between the two remains constant.
-
Accounts for Instrumental Variability: An internal standard helps to correct for fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or ionization efficiency.
A Representative Bioanalytical Experimental Protocol
The following is a detailed methodology for the quantification of Ketotifen in human plasma using Ketotifen-d3 Fumarate as an internal standard, based on established LC-MS/MS methods.[5][6][7][8]
2.1.1. Materials and Reagents
-
Ketotifen Fumarate reference standard
-
Ketotifen-d3 Fumarate (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium (B1175870) formate
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methyl tertiary-butyl ether (MTBE) for liquid-liquid extraction
2.1.2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Ketotifen Fumarate and Ketotifen-d3 Fumarate in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Ketotifen stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the Ketotifen-d3 Fumarate stock solution with the same diluent to a final concentration of 50 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1 - 50 ng/mL) and QC samples at low, medium, and high concentrations.
2.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (50 ng/mL Ketotifen-d3 Fumarate).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tertiary-butyl ether.
-
Vortex for 5 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
2.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ketotifen from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
2.1.5. Data Analysis
The concentration of Ketotifen in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
Method Validation Data
A robust bioanalytical method using Ketotifen-d3 Fumarate as an internal standard should be validated according to regulatory guidelines. The following table summarizes typical validation parameters.[5][6]
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 2.5 - 8.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.1 - 7.6% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.4% to +3.4% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -1.9% to +4.5% |
| Recovery (%) | Consistent and reproducible | 92 - 102% |
| Matrix Effect | Normalized to 1.0, with acceptable precision | 0.95 - 1.05 |
| Stability (various conditions) | < 15% deviation from nominal concentration | Stable |
Mechanism of Action of Ketotifen
To understand the research context in which Ketotifen-d3 Fumarate is used, it is essential to be familiar with the pharmacological actions of Ketotifen. It exhibits a dual mechanism of action: H1-histamine receptor antagonism and mast cell stabilization.[9]
H1-Histamine Receptor Antagonism
Ketotifen is a potent and selective antagonist of the histamine (B1213489) H1 receptor.[10] Histamine is a key mediator of allergic and inflammatory responses. When released from mast cells and basophils, it binds to H1 receptors on various cell types, leading to symptoms such as itching, vasodilation, and smooth muscle contraction.
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][11] Ketotifen, by blocking the binding of histamine to this receptor, prevents the activation of this signaling cascade.
Mast Cell Stabilization
In addition to its antihistaminic effects, Ketotifen stabilizes mast cells, preventing their degranulation and the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[9] This action is particularly beneficial in the prophylactic treatment of allergic conditions.
Mast cell activation is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface.[12][13] This triggers a complex intracellular signaling cascade involving tyrosine kinases such as Lyn and Syk, leading to an influx of calcium and the subsequent fusion of granules with the cell membrane. Ketotifen is thought to interfere with this cascade, in part by inhibiting the influx of calcium.
Synthesis of Ketotifen-d3 Fumarate
The synthesis of deuterated internal standards is a specialized process. While specific proprietary methods may vary, a common approach involves introducing deuterium at a late stage of the synthesis or through hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate.[1][14] For Ketotifen-d3, the deuterium atoms are typically introduced on the N-methyl group of the piperidine (B6355638) ring. This can be achieved by using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the final step of the synthesis of the norketotifen (B1244999) precursor.
Conclusion
Ketotifen-d3 Fumarate is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data for Ketotifen. A thorough understanding of its properties, the methodologies in which it is employed, and the pharmacology of its non-deuterated counterpart is crucial for its effective application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. PathWhiz [pathbank.org]
- 12. researchgate.net [researchgate.net]
- 13. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ketotifen-d3 Fumarate: Chemical Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ketotifen-d3 Fumarate (B1241708), a deuterated isotopologue of the anti-allergic and mast cell stabilizing drug, Ketotifen (B1218977). It is primarily intended for use as an internal standard in quantitative bioanalytical studies. This guide covers its fundamental chemical properties, a proposed synthetic pathway, its pharmacological mechanism of action, and detailed experimental protocols for its application.
Chemical and Physical Properties
Ketotifen-d3 Fumarate is the deuterium-labeled form of Ketotifen Fumarate. The incorporation of three deuterium (B1214612) atoms on the N-methyl group results in a molecular weight increase, making it an ideal internal standard for mass spectrometry-based quantification of Ketotifen.[1][2] Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization and extraction behavior, compensating for analytical variability.[3][4]
Table 1: Physicochemical Properties of Ketotifen-d3 Fumarate
| Property | Value | Source |
| Chemical Name | 4-(1-(methyl-d3)-4-piperidylidene)-4H-benzo[3][5]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate | N/A |
| Synonyms | Ketotifen (methyl-d3) Fumarate | N/A |
| CAS Number | 1795138-23-6 | [1] |
| Molecular Formula | C₂₃H₂₀D₃NO₅S | [1] |
| Molecular Weight | 428.52 g/mol | [1] |
| Appearance | White to off-white powder | [6] |
| Storage Conditions | 2 - 8 °C, protect from light | [6] |
| Solubility | Soluble in DMSO (50 mg/mL), sparingly soluble in water | [1][7] |
| Purity | Typically ≥98% | [6] |
Synthesis of Ketotifen-d3 Fumarate
The synthesis of Ketotifen-d3 Fumarate is not extensively detailed in public literature, as is common for commercial reference standards. However, a logical and efficient synthetic route involves the late-stage introduction of the deuterated methyl group onto a precursor molecule, norketotifen (B1244999) (the N-demethylated analog of Ketotifen).[8] This approach minimizes the cost associated with deuterated reagents.
The proposed synthesis workflow is as follows:
-
Demethylation: Synthesis of the norketotifen intermediate from racemic Ketotifen.
-
Deutero-methylation: Introduction of the trideuteromethyl (-CD₃) group via alkylation of the secondary amine of norketotifen using a deuterated methylating agent (e.g., Iodomethane-d3).
-
Salt Formation: Reaction of the resulting Ketotifen-d3 free base with fumaric acid to yield the stable fumarate salt.
-
Purification: Final purification of the product using techniques such as recrystallization or chromatography.
Caption: Proposed synthetic workflow for Ketotifen-d3 Fumarate.
Experimental Protocol: Synthesis of Ketotifen-d3 from Norketotifen
Disclaimer: This is a representative protocol based on standard chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
Reaction Setup: In a round-bottom flask, dissolve norketotifen (1.0 eq) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution to act as a proton scavenger.
-
Deutero-methylation: While stirring the suspension, add Iodomethane-d3 (CD₃I, 1.1-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude Ketotifen-d3 free base via column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol). Add a stoichiometric amount of fumaric acid dissolved in the same solvent.
-
Isolation: Stir the mixture to allow for precipitation of the fumarate salt. The product can be isolated by filtration, washed with a cold solvent, and dried under vacuum.
Pharmacological Mechanism of Action
Ketotifen exerts its therapeutic effects through a dual mechanism of action.[6] It is a potent, non-competitive antagonist of the histamine (B1213489) H1 receptor and also acts as a mast cell stabilizer.[9][10]
-
H1 Receptor Antagonism: By blocking histamine H1 receptors, Ketotifen prevents histamine from binding and initiating the classic symptoms of an allergic reaction, such as itching, vasodilation, and smooth muscle contraction.[5]
-
Mast Cell Stabilization: Ketotifen inhibits the degranulation of mast cells, which prevents the release of histamine and other inflammatory mediators like leukotrienes and prostaglandins.[5][11] This action addresses the root cause of the allergic cascade rather than just the symptoms.
Caption: Dual mechanism of action of Ketotifen.
Application in Quantitative Bioanalysis
The primary application of Ketotifen-d3 Fumarate is as an internal standard (IS) for the quantification of Ketotifen in biological matrices (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[12]
The general workflow involves:
-
Sample Aliquoting: A precise volume of the biological sample (e.g., plasma) is taken.
-
IS Spiking: A known amount of Ketotifen-d3 Fumarate solution is added to the sample.
-
Extraction: Proteins are precipitated (e.g., with acetonitrile), and the analyte and IS are extracted from the matrix.
-
Analysis: The extract is injected into an LC-MS/MS system.
-
Quantification: The peak area ratio of the analyte (Ketotifen) to the IS (Ketotifen-d3) is used to calculate the concentration of Ketotifen in the original sample against a calibration curve.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Ketotifen - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Ketotifen fumarate | 34580-14-8 [chemicalbook.com]
- 8. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ketotifen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of Ketotifen as an H1-Antihistamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketotifen (B1218977) is a second-generation H1-antihistamine distinguished by a dual mechanism of action that includes both potent H1 receptor antagonism and mast cell stabilization. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Ketotifen's function as an H1-antihistamine. It delves into its receptor binding kinetics, the intricacies of the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the pharmacological profile of Ketotifen.
Introduction
Ketotifen is a well-established therapeutic agent for allergic conditions, primarily due to its efficacy in mitigating histamine-mediated responses.[1] Its clinical utility stems from its dual pharmacological properties: it acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor and also stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[2] This guide focuses on the core mechanism of action related to its H1-antihistamine activity, providing a detailed examination of its molecular interactions and the subsequent cellular consequences.
H1 Receptor Binding and Affinity
Ketotifen exhibits high affinity for the histamine H1 receptor, acting as a non-competitive antagonist.[2] Its binding kinetics have been characterized through various in vitro assays, with the inhibition constant (Ki) serving as a key quantitative measure of its binding affinity.
Quantitative Binding Data
The binding affinity of Ketotifen for the human H1 receptor, as well as its selectivity over other histamine receptor subtypes, is summarized in the table below.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| Histamine H1 | Ketotifen | Ki | 1.3 | [3] |
| Histamine H2 | Ketotifen | Ki | 987 | [3] |
| Histamine H3 | Ketotifen | Ki | 2,500 | [3] |
Table 1: Binding Affinities of Ketotifen for Histamine Receptor Subtypes. This table summarizes the inhibition constants (Ki) of Ketotifen for human H1, H2, and H3 receptors, demonstrating its high selectivity for the H1 receptor.
Downstream Signaling Pathways
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[4] Upon histamine binding, the H1 receptor undergoes a conformational change, leading to the activation of its associated Gq protein. Ketotifen, as an antagonist, prevents this activation.
The canonical signaling cascade initiated by H1 receptor activation is as follows:
-
Gq Protein Activation: The activated Gq alpha subunit exchanges GDP for GTP and dissociates from the βγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[5][7]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC) at the cell membrane.[8]
-
NF-κB Activation: Activated PKC can, through a series of downstream phosphorylation events, lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9] This involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9]
Ketotifen's antagonism of the H1 receptor effectively blocks this entire signaling cascade at its inception, thereby preventing the cellular responses associated with histamine release.
Experimental Protocols
The characterization of H1-antihistamines like Ketotifen involves a series of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and physiological effects.
Radioligand Binding Assay ([3H]-mepyramine)
This assay is the gold standard for determining the binding affinity of a compound for the H1 receptor.
Objective: To determine the inhibition constant (Ki) of Ketotifen for the H1 receptor.
Materials:
-
HEK293T cells transiently expressing the human H1 receptor.[10]
-
[3H]-mepyramine (radioligand).[10]
-
Unlabeled mepyramine or another high-affinity H1 antagonist (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest HEK293T cells expressing the H1 receptor.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of cell membrane preparation.
-
50 µL of [3H]-mepyramine at a final concentration at or below its Kd (e.g., 1-5 nM).[4]
-
50 µL of varying concentrations of Ketotifen (e.g., 10-12 to 10-5 M).
-
For total binding, add 50 µL of assay buffer instead of Ketotifen.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
-
Incubate the plate at 25°C for 4 hours with gentle agitation.[10]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Ketotifen to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of Ketotifen in blocking histamine-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.[11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[11]
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[11]
-
Histamine (agonist).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating:
-
Seed HEK293-H1R cells into a 96-well plate at a density of approximately 50,000 cells per well and incubate overnight.[11]
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with Fluo-8 AM (e.g., 4 µM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[11]
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of Ketotifen to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a concentration of histamine that elicits a submaximal response (EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).[11]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of Ketotifen to generate a dose-response curve and determine the IC50 value.
-
In Vivo Model: Ovalbumin-Induced Allergic Conjunctivitis in Mice
This model is used to evaluate the efficacy of antihistamines in a physiological context.
Objective: To assess the ability of Ketotifen to alleviate the clinical signs of allergic conjunctivitis.
Animal Model: BALB/c or ICR mice.[5][12]
Protocol:
-
Sensitization:
-
On day 0 and day 7, sensitize the mice by intraperitoneal (IP) injection of ovalbumin (OVA) (e.g., 100 µg) emulsified in aluminum hydroxide (B78521) (alum) as an adjuvant.[6] A control group receives saline with alum.
-
-
Drug Administration:
-
Prior to the allergen challenge, administer Ketotifen topically (as eye drops) or systemically to the treatment group. The control group receives the vehicle.
-
-
Allergen Challenge:
-
On days 15 through 18, challenge the sensitized mice by instilling a solution of OVA in PBS into the conjunctival sac of both eyes.[6]
-
-
Clinical Scoring:
-
Following the challenge, score the clinical signs of allergic conjunctivitis at various time points (e.g., 15-30 minutes post-challenge).[6] The scoring system typically includes:
-
Conjunctival redness
-
Chemosis (swelling)
-
Eyelid edema
-
Tearing
-
Eye scratching/rubbing behavior
-
-
-
Histological and Molecular Analysis (Optional):
-
At the end of the study, euthanize the animals and collect conjunctival tissue for histological analysis to assess inflammatory cell infiltration (e.g., eosinophils, mast cells).
-
Tear fluid can be collected to measure levels of histamine and other inflammatory mediators.
-
Data Analysis:
-
Compare the clinical scores between the Ketotifen-treated group and the control group to determine the efficacy of the treatment.
-
Quantify inflammatory cell numbers in histological sections.
-
Measure mediator concentrations in tear fluid.
Conclusion
Ketotifen's primary mechanism of action as an H1-antihistamine involves high-affinity, non-competitive binding to the H1 receptor. This effectively blocks the Gq-mediated signaling cascade, preventing the downstream mobilization of intracellular calcium and the activation of pro-inflammatory transcription factors such as NF-κB. This comprehensive understanding, supported by robust in vitro and in vivo experimental models, solidifies the rationale for Ketotifen's therapeutic use in allergic disorders. The detailed protocols and data presented in this guide provide a framework for further research and development in the field of H1-antihistamines.
References
- 1. The atypical PKCs in inflammation: NF-κB and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mouse model of allergic conjunctivitis permitting tear eosinophil quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oftalmoloji.org [oftalmoloji.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. NF-κB activation by protein kinase C isoforms and B-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT of an ALLERGIC CONJUNCTIVITIS MODEL in MICE [] [jag.journalagent.com]
- 9. The PKC-NFκB Signaling Pathway Induces APOBEC3B Expression in Multiple Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Metabolism of Ketotifen
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the anti-allergic and mast cell stabilizing agent, ketotifen (B1218977), in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to predicting its efficacy and safety profile in humans. This document summarizes quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows to support drug development professionals in their research.
Pharmacokinetic Profiles of Ketotifen in Preclinical Models
The pharmacokinetic parameters of ketotifen have been characterized in several preclinical species, including rats, mice, and beagle dogs. Following oral administration, ketotifen is generally well-absorbed, with peak plasma concentrations typically reached within a few hours.[1][2] However, it undergoes a significant first-pass effect in the liver, resulting in an oral bioavailability of approximately 50%.[1] The drug is widely distributed in the body and has a biphasic elimination pattern, with a distribution half-life of 3-5 hours and an elimination half-life of about 12 to 22 hours.[1][2]
Table 1: Oral Pharmacokinetic Parameters of Ketotifen in Beagle Dogs
| Parameter | Value (Mean ± SD) | Reference |
| Dose (Syrup) | 2 mg/animal | [3] |
| Cmax (ng/mL) | 4.454 ± 1.352 | [3] |
| Tmax (h) | 1.500 ± 0.603 | [3] |
| AUC_last (ng·h/mL) | 27.282 ± 6.465 | [3] |
| AUC_inf (ng·h/mL) | 28.219 ± 6.719 | [3] |
| t½ (h) | 5.094 ± 0.525 | [3] |
| CL/F (L/h) | 0.075 ± 0.019 | [3] |
Table 2: Intravenous and Oral Pharmacokinetic Parameters of Ketotifen in Rats
| Route | Dose (mg/kg) | Cmax (µg-eq/mL) | Tmax (h) | t½ (h) | AUC (µg-eq·h/mL) | Reference |
| Intravenous | 1.0 | 0.167 | 0.2 | 20 | 1.287 | [4] |
| Oral | 1.0 | 0.110 | 2 | 36 | 1.180 | [4] |
Note: Data derived from a study using radiolabeled ketotifen, hence units are in µg-equivalents/mL.
Metabolic Pathways of Ketotifen
Ketotifen is extensively metabolized in the liver, with several key biotransformation pathways identified.[1][5] The primary metabolic routes include N-demethylation, N-oxidation, N-glucuronidation, and keto-reduction.[5][6] The major metabolite found in human urine is the N-glucuronide, accounting for about 50% of the excreted drug-related material.[1] The N-demethylated metabolite, nor-ketotifen, is also pharmacologically active.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic and metabolism data. Below are representative protocols for in vivo and in vitro studies of ketotifen.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines the steps for a typical oral pharmacokinetic study of ketotifen in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Ketotifen fumarate (B1241708)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Restrainers
-
Micro-centrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dose Preparation: Prepare a homogenous suspension of ketotifen fumarate in the chosen vehicle at the desired concentration.
-
Dosing: Administer the ketotifen suspension to the rats via oral gavage at a specified volume (e.g., 5 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or saphenous vein into tubes containing an anticoagulant.[7]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol describes an in vitro assay to assess the metabolic stability of ketotifen in rat liver microsomes.
Materials:
-
Pooled rat liver microsomes
-
Ketotifen
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)
-
96-well plates or micro-centrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of ketotifen in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsome-ketotifen mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of ketotifen using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of ketotifen to calculate parameters such as in vitro half-life and intrinsic clearance.
Bioanalytical Method for Ketotifen Quantification in Plasma
A sensitive and specific bioanalytical method is essential for the accurate quantification of ketotifen in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique.
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 100 µL), add an internal standard.
-
Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ketotifen and the internal standard.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetic and metabolic properties of ketotifen in preclinical models. The data presented in the tables, the visualization of metabolic pathways, and the detailed experimental protocols offer valuable resources for scientists and researchers in the field of drug development. A thorough characterization of these ADME properties is a critical step in the successful translation of preclinical findings to clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ketotifen in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Enhancing Mass Spectrometry Accuracy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and other scientific fields requiring precise molecular quantification, the accuracy and reliability of mass spectrometry (MS) data are paramount. While mass spectrometry offers unparalleled sensitivity and selectivity, inherent variabilities in sample preparation, matrix effects, and instrument response can compromise the integrity of quantitative results. The use of internal standards is a cornerstone of robust analytical methodologies, and among these, deuterated standards have emerged as the gold standard for achieving the highest levels of accuracy and precision.
This technical guide provides an in-depth exploration of the core principles and practical applications of deuterated standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these critical tools to enhance the quality and reliability of their analytical data.
The Core Principle: Mitigating Variability with an Ideal Internal Standard
The fundamental role of an internal standard (IS) in quantitative analysis is to act as a stable reference added at a known concentration to every sample, calibrator, and quality control sample.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring it is equally affected by variations throughout the entire analytical workflow.[2][3] Deuterated standards, which are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), fulfill this requirement exceptionally well.
The key advantages of using deuterated internal standards include:
-
Compensation for Matrix Effects: Biological matrices are complex mixtures that can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[1] Because deuterated standards are chemically almost identical to the analyte, they co-elute during chromatography and experience the same degree of ion suppression or enhancement.[4] This allows for accurate normalization of the analyte signal.
-
Correction for Extraction Recovery Variability: The efficiency of extracting an analyte from a complex matrix can vary between samples. A deuterated internal standard, added before sample preparation, will be subject to the same losses as the analyte, ensuring that the ratio of the analyte to the internal standard remains constant.
-
Minimization of Instrumental Drift: The performance of a mass spectrometer can fluctuate over the course of an analytical run. By monitoring the signal of the co-eluting deuterated standard, these variations can be effectively normalized, leading to more precise and accurate results.
Quantitative Data Presentation: The Proof of Performance
The theoretical advantages of deuterated standards are consistently borne out in experimental data. The following tables summarize quantitative data from various studies, highlighting the superior performance of deuterated internal standards in terms of accuracy (expressed as % bias) and precision (expressed as the coefficient of variation, %CV).
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |
| Imidacloprid | Deuterated (Imidacloprid-d4) | Cannabis Flower | < 15% | < 15% | [5] |
| Imidacloprid | Non-Deuterated Analogue | Cannabis Flower | > 60% | > 50% | [5] |
| Olanzapine | Deuterated (Olanzapine-d3) | Plasma | Not specified | Rs < 0.16 | [6] |
| Desipramine | Deuterated (Desipramine-d8) | Plasma | Not specified | Rs < 0.16 | [6] |
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Non-Deuterated Internal Standards.
| Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±25% |
| Precision (%CV) | Typically < 15% | Can be > 20% |
| Matrix Effect Compensation | High | Variable and often incomplete |
| Extraction Recovery Tracking | Excellent | Moderate to Poor |
Table 2: General Performance Comparison of Internal Standard Types.
Experimental Protocols: Practical Implementation
The successful application of deuterated standards hinges on well-defined and executed experimental protocols. Below are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample, which can interfere with the analysis.
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Precipitation solvent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add a specific volume (e.g., 10 µL) of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of the cold precipitation solvent to the sample.
-
Vortex vigorously for 1 minute to facilitate complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis, avoiding the protein pellet.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more comprehensive cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects compared to protein precipitation.
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., acetonitrile)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Pre-treatment: Add a specific volume of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of the conditioning solvent (methanol) through each cartridge.
-
Equilibration: Pass 1 mL of the equilibration solvent (water) through each cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove unretained interferences.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution (if necessary): Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualizations: Workflows and Principles
To further elucidate the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.
A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Conceptual diagram of the Kinetic Isotope Effect (KIE).[7][8][9]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. By compensating for variability in sample preparation, matrix effects, and instrument response, deuterated standards ensure the generation of robust, reliable, and defensible data. A thorough understanding of their principles and the implementation of detailed, validated experimental protocols are essential for leveraging their full potential in research, clinical diagnostics, and drug development.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
Navigating the Supply and Purity Landscape of Ketotifen-d3 Fumarate: A Technical Guide
For researchers, scientists, and professionals in drug development, sourcing high-purity, well-characterized chemical compounds is a critical starting point for any successful study. This in-depth technical guide focuses on Ketotifen-d3 Fumarate, a deuterated analog of the well-known anti-allergic and mast cell stabilizing drug, Ketotifen. This guide provides an overview of suppliers, purity specifications, and the analytical methodologies employed for its characterization, alongside a detailed exploration of the parent compound's mechanism of action.
Sourcing Ketotifen-d3 Fumarate: A Comparative Overview of Suppliers
Ketotifen-d3 Fumarate (CAS No. 1795138-23-6) is a specialized chemical and is available from a number of reputable suppliers that cater to the research and pharmaceutical industries. These suppliers often provide the compound with a certificate of analysis detailing its purity and characterization. Below is a summary of key information from various suppliers.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| Simson Pharma Limited | K010008 | C23H20D3NO5S | 428.52 | Certificate of Analysis provided with purchase.[1] |
| SynZeal | SZ-K006D01 | C19H16D3NOS : C4H4O4 | 312.4 : 116.1 | Detailed COA & analytical data provided.[2] |
| MedchemExpress | HY-112349S | C23H20D3NO5S | 428.52 | Not explicitly stated, used as a stable isotope.[3] |
| TCI AMERICA | Not specified | Not specified | Not specified | >98.0% (T)(HPLC) |
| Pharmaffiliates | PA STI 055300 | C23H20D3NO5S | 428.52 | Sample COA available upon request. |
| LGC Standards | TRC-K315102 | Not specified | Not specified | Not explicitly stated. |
| GlpBio | Not specified | Not specified | Not specified | Not explicitly stated. |
Purity Specifications and Analytical Characterization
The purity of Ketotifen-d3 Fumarate is predominantly determined using High-Performance Liquid Chromatography (HPLC). While a specific certificate of analysis for the deuterated compound is not publicly available, a representative Certificate of Analysis for Ketotifen Fumarate from AbMole BioScience indicates a purity of >99% as determined by HPLC and consistency with the structure confirmed by H-NMR.[4] TCI AMERICA specifies a purity of greater than 98.0% for their Ketotifen Fumarate, also determined by HPLC.
Representative Purity Specifications
Below is a table summarizing the typical purity specifications for Ketotifen Fumarate, which are expected to be similar for its deuterated analog.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (HPLC) | >98.0% | High-Performance Liquid Chromatography |
| Identity | Consistent with structure | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in DMSO and water | Solubility Test |
Experimental Protocols: Purity Determination by HPLC
The following is a detailed, representative protocol for the determination of Ketotifen Fumarate purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), adapted from established methods. This method can be applied to Ketotifen-d3 Fumarate with appropriate validation.
Objective: To determine the purity of a Ketotifen Fumarate sample by assessing the area percentage of the principal peak relative to the total peak area in the chromatogram.
Materials and Reagents:
-
Ketotifen Fumarate reference standard
-
Ketotifen Fumarate sample
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
Chromatographic Conditions:
-
Mobile Phase: Methanol and 10mM ammonium acetate buffer (pH 3.0, adjusted with orthophosphoric acid) in a 30:70 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 298 nm.[5]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the 10mM ammonium acetate buffer and adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas by sonication for 15 minutes. Mix with methanol in the specified ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the Ketotifen Fumarate reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to ensure proper system suitability (e.g., retention time, peak shape, and reproducibility).
-
Inject the sample solution in triplicate.
-
Record the chromatograms and integrate the peak areas.
-
Data Analysis:
Calculate the purity of the sample using the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
References
Isotopic Purity and Stability of Ketotifen-d3 Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Ketotifen-d3 Fumarate, a deuterated analog of Ketotifen Fumarate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. The information presented herein is a synthesis of available data on Ketotifen and its deuterated form, alongside established principles of isotopic labeling and stability testing.
Introduction to Ketotifen-d3 Fumarate
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1][2] Its therapeutic action is twofold: it blocks histamine (B1213489) H1 receptors and inhibits the release of inflammatory mediators from mast cells.[3][4] Ketotifen-d3 Fumarate is a stable isotope-labeled version of Ketotifen Fumarate, where three hydrogen atoms have been replaced by deuterium (B1214612). This deuteration makes it a valuable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The substitution of hydrogen with deuterium results in a molecule with a higher mass, allowing for its differentiation from the unlabeled endogenous or administered compound.[2]
Isotopic Purity
The utility of Ketotifen-d3 Fumarate as an internal standard is directly dependent on its isotopic purity. High isotopic purity ensures accurate and precise quantification in analytical assays. While specific batch-to-batch data can be found in the Certificate of Analysis (CoA) from the supplier, the key parameters for assessing isotopic purity are:
-
Deuterium Incorporation: The percentage of molecules that contain the deuterium label.
-
Isotopic Distribution: The relative abundance of molecules with different numbers of deuterium atoms (d0, d1, d2, d3, etc.). For Ketotifen-d3, the goal is to maximize the d3 species.
-
Positional Isotopomer Distribution: The specific location(s) of the deuterium atoms within the molecule. For Ketotifen-d3 Fumarate, the deuterium atoms are typically located on the N-methyl group of the piperidine (B6355638) ring.
Table 1: General Specifications for Isotopic Purity of Deuterated Standards
| Parameter | Typical Specification | Analytical Technique |
| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Isotopic Distribution | Predominantly d3 | Mass Spectrometry (MS) |
Experimental Protocol for Isotopic Purity Determination
Objective: To determine the isotopic enrichment and distribution of Ketotifen-d3 Fumarate.
Methodology: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of Ketotifen-d3 Fumarate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for MS analysis (e.g., 1 µg/mL).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass determination.
-
The instrument should be calibrated according to the manufacturer's guidelines.
-
-
MS Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ions of both deuterated and non-deuterated Ketotifen.
-
The fragmentation pattern can be analyzed in MS/MS mode to confirm the location of the deuterium labels. For Ketotifen, the transition m/z 310.2 → 96.0 is often monitored, while for the d3 analog, it is m/z 313.2 → 99.1.[5]
-
-
Data Analysis:
-
Determine the relative intensities of the ion peaks corresponding to the unlabeled (d0) and deuterated (d3) species.
-
Calculate the isotopic enrichment by comparing the peak area of the d3 isotopologue to the sum of the peak areas of all isotopologues.
-
Stability of Ketotifen-d3 Fumarate
The stability of Ketotifen-d3 Fumarate is a critical factor for its use as a reliable internal standard. Stability studies are essential to establish appropriate storage conditions and shelf-life. While specific stability data for the d3-labeled compound is not extensively published, forced degradation studies on the parent compound, Ketotifen Fumarate, provide valuable insights into its potential degradation pathways.
Forced degradation studies involve exposing the drug substance to stress conditions such as heat, humidity, light, and different pH levels to accelerate its decomposition.[6]
Table 2: Summary of Forced Degradation Studies on Ketotifen Fumarate
| Stress Condition | Observations for Ketotifen Fumarate | Potential Degradation Products |
| Acidic Hydrolysis | Moderately stable at pH 1-7.[7] | Oxidation and demethylation in the piperidine ring.[8][9] |
| Alkaline Hydrolysis | Degradation exceeds 30% at pH ≥ 10.[7] | Oxidation and demethylation in the piperidine ring.[8][9] |
| Oxidative Degradation | Labile in oxidative conditions.[10] | N-oxide formation. |
| Thermal Degradation | Stable at ambient temperatures, degradation increases with heat. | Not specified in available literature. |
| Photodegradation | Sensitive to light.[9] | Not specified in available literature. |
Note: This data is for the non-deuterated Ketotifen Fumarate and serves as an indicator for the potential stability of Ketotifen-d3 Fumarate.
Experimental Protocol for a Forced Degradation Study
Objective: To assess the stability of Ketotifen-d3 Fumarate under various stress conditions and identify potential degradation products.
Methodology: Stability-Indicating HPLC Method
-
Sample Preparation:
-
Prepare solutions of Ketotifen-d3 Fumarate in various stress media:
-
Acidic: 0.1 M HCl
-
Alkaline: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: Purified water
-
-
Expose solid Ketotifen-d3 Fumarate to:
-
Thermal: 60°C
-
Photolytic: UV light (254 nm) and visible light
-
-
-
Instrumentation:
-
An HPLC system with a UV detector and a C18 column is typically used.[11]
-
The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate).[11]
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol: 10 mM ammonium acetate (B1210297) (30:70 v/v), pH 3.5[11]
-
Flow Rate: 1 mL/min[11]
-
Detection Wavelength: 298 nm[11]
-
Column: Thermo C18, 250mm x 4.6mm, 5µm[11]
-
-
Procedure:
-
Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
For identification of degradation products, the HPLC system can be coupled with a mass spectrometer (LC-MS).
-
Mechanism of Action and Signaling Pathways
Ketotifen exerts its therapeutic effects through two primary mechanisms: as a histamine H1 receptor antagonist and as a mast cell stabilizer.
Histamine H1 Receptor Antagonism
Ketotifen is a non-competitive antagonist of the histamine H1 receptor.[3] When histamine binds to the H1 receptor, it activates a Gq-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological effects of histamine. By blocking the H1 receptor, Ketotifen prevents this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Ketotifen.
Mast Cell Stabilization
Ketotifen stabilizes mast cells, preventing their degranulation and the release of histamine and other inflammatory mediators.[4] This is achieved by inhibiting the influx of calcium ions (Ca²⁺) across the mast cell membrane, a critical step in the degranulation process.[12]
Caption: Mechanism of Mast Cell Stabilization by Ketotifen.
Conclusion
Ketotifen-d3 Fumarate is an essential tool for the accurate quantification of Ketotifen in various biological matrices. Its utility is contingent upon its high isotopic and chemical purity, as well as its stability. While specific data for the deuterated form is limited, the analytical methods and degradation pathways of the parent compound provide a strong foundation for its characterization and handling. The dual mechanism of action of Ketotifen, involving both H1 receptor antagonism and mast cell stabilization, underscores its therapeutic efficacy in allergic conditions. Researchers and drug development professionals should always refer to the supplier's Certificate of Analysis for batch-specific purity and stability information and handle the compound in a manner that preserves its integrity.
References
- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 4. Ketotifen - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. benchchem.com [benchchem.com]
Technical Guide to the Certificate of Analysis and Analytical Data of Ketotifen-d3 Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and Certificate of Analysis for Ketotifen-d3 Fumarate, a deuterated analog of Ketotifen (B1218977) Fumarate. This document is intended to support researchers, scientists, and drug development professionals in understanding the quality attributes and analytical methodologies for this stable isotope-labeled internal standard.
Chemical and Physical Properties
Ketotifen-d3 Fumarate is a synthetic, deuterated derivative of Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer. The incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for pharmacokinetic and bioanalytical studies involving Ketotifen.
| Property | Value |
| Chemical Name | 4-(1-Methyl-d3-piperidin-4-ylidene)-4,9-dihydro-10H-benzo[1][2]cyclohepta[1,2-b]thiophen-10-one fumarate |
| CAS Number | 1795138-23-6 |
| Molecular Formula | C₂₃H₂₀D₃NO₅S |
| Molecular Weight | 428.52 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, protected from light |
Exemplar Certificate of Analysis
A Certificate of Analysis (CoA) for a reference standard like Ketotifen-d3 Fumarate is a critical document that ensures its identity, purity, and quality.[3][4] The following table represents a typical CoA, summarizing the key analytical tests and their specifications.
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity | ¹H-NMR, LC-MS | Conforms to structure | Conforms |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS | ≥ 99% Deuterium incorporation | 99.7% |
| Mass Spectrum | ESI-MS | Consistent with structure | Conforms |
| ¹H-NMR Spectrum | NMR | Consistent with structure | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Sulphated Ash | USP <281> | ≤ 0.1% | 0.05% |
Analytical Methodologies
The following sections detail the experimental protocols for the key analytical techniques used to characterize Ketotifen-d3 Fumarate.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A common method for assessing the purity of Ketotifen Fumarate is Reverse-Phase HPLC (RP-HPLC).[2] This method is suitable for separating the active pharmaceutical ingredient from any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 298 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1.0 mg/mL is prepared by dissolving the sample in methanol. Working solutions are prepared by diluting the stock solution with the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS/MS is a highly sensitive and specific method used to confirm the identity and determine the isotopic purity of Ketotifen-d3 Fumarate.[1][5]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column (e.g., 50 x 2.0 mm, 3 µm).[5]
-
Mobile Phase: A gradient of 10 mmol/L ammonium formate (B1220265) (pH 3.0) and acetonitrile (B52724) with 0.05% formic acid.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both the deuterated and non-deuterated forms of Ketotifen. For Ketotifen, the transition m/z 310.2 → 96.0 is monitored, while for Ketotifen-d3, the transition would be m/z 313.2 → 99.1.[5]
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of Ketotifen-d3 Fumarate and to verify the position of the deuterium labels by the absence of corresponding proton signals.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl₃).
-
Sample Preparation: The sample is dissolved in the chosen deuterated solvent.
-
Data Acquisition: Standard ¹H-NMR spectra are acquired. The absence of the N-methyl proton signal confirms the d3-labeling.
Solubility Data
| Solvent System | Solubility |
| In Vitro | |
| DMSO | 50 mg/mL (116.68 mM; with sonication) |
| In Vivo | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.83 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.83 mM) |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.83 mM) |
Visualizations
The following diagrams illustrate the analytical workflow for the characterization of Ketotifen-d3 Fumarate.
Caption: General Analytical Workflow for Ketotifen-d3 Fumarate.
Caption: HPLC Purity Analysis Workflow.
References
- 1. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajprr.com [ajprr.com]
- 3. Reference Materials: Certificates of Analysis | PDF | Science | Scientific Method [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into molecules has become a powerful tool in drug discovery and development.[1][2] By replacing hydrogen with deuterium at specific molecular positions, it is possible to favorably alter a drug's metabolic profile, enhance its pharmacokinetic properties, and potentially improve its safety and efficacy.[1][3][4] This "deuterium kinetic isotope effect" arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[3][5] This increased metabolic stability can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[3][5][6]
However, the unique properties of these isotopically labeled compounds necessitate specialized handling and storage protocols to maintain their chemical and isotopic integrity, as well as to ensure the safety of laboratory personnel. This in-depth guide provides a comprehensive overview of the best practices for the safe handling, storage, and disposal of deuterated compounds, along with insights into their toxicological profiles and the experimental protocols necessary for their effective use.
General Safety and Hazard Information
Deuterium itself is a stable, non-radioactive isotope.[5][7] Deuterated compounds are generally considered safe for laboratory and research use, with their primary hazards being dictated by the properties of the parent molecule rather than the deuterium isotope.[7] However, high concentrations of heavy water (deuterium oxide, D₂O) can have adverse biological effects.
Material Safety Data Sheet (MSDS) Overview
Before working with any deuterated compound, it is crucial to consult its specific Material Safety Data Sheet (MSDS). The MSDS provides essential information regarding physical and chemical properties, potential hazards, first-aid measures, and handling and storage recommendations. For deuterium oxide (D₂O), a common deuterated solvent, the MSDS indicates that it is a colorless liquid with a slightly higher density and boiling point than regular water.[8][9] It is not classified as hazardous according to GHS but is noted to be hygroscopic.[8][9] For deuterium gas (D₂), the MSDS highlights its extreme flammability and risk of forming explosive mixtures with air.[10]
Health Hazards
The human body naturally contains a small amount of deuterium, equivalent to about five grams of heavy water, which is harmless.[11][12] Ingestion of small quantities of D₂O is not considered harmful and may have a slightly sweet taste.[11][13] However, prolonged exposure to or ingestion of large quantities of heavy water can be toxic.[13] Replacing a significant fraction (20-50%) of the body's water with D₂O can lead to cell dysfunction and death.[11][14] This is due to the kinetic isotope effect, which can slow down essential biochemical reactions.[13][15]
High concentrations of D₂O have been shown to induce a heightened apoptotic response in human cells, even more so than high-dose ionizing radiation.[16] The toxicity is related to the quantum-level effects on enzyme-mediated hydrolysis reactions.[16] It is important to note that this toxicity is observed at very high concentrations of D₂O and is not a concern under normal laboratory handling conditions for most deuterated compounds.
Handling and Storage of Deuterated Compounds
The primary challenges in maintaining the integrity of deuterated compounds are their susceptibility to hygroscopicity, isotopic exchange with atmospheric moisture, and sensitivity to light and temperature.[3][17]
General Handling Precautions
-
Inert Atmosphere: Due to their hygroscopic nature, many deuterated compounds readily absorb moisture from the air. This can lead to chemical degradation and, more critically, isotopic dilution through hydrogen-deuterium (H-D) exchange.[3][18] Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.[3][19]
-
Dry Glassware: All glassware that will come into contact with deuterated compounds should be thoroughly dried, for instance, in an oven at 150 °C for 24 hours, and then cooled in a desiccator before use.[17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should always be worn. For specific compounds, such as deuterium bromide, which is corrosive, additional protective measures are necessary.[20] For deuterium gas, flame-retardant protective clothing and safety shoes are recommended.[10]
Storage Conditions
Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[18]
-
Temperature: The stability of deuterated compounds is often temperature-dependent.[3] To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) may be sufficient, while long-term storage often requires freezing at -20 °C or even -80 °C.[3] It is crucial to allow containers to equilibrate to room temperature before opening to prevent condensation from forming inside.[3][18]
-
Light Protection: Some deuterated compounds are sensitive to light and can undergo photolytic degradation.[17][18] These compounds should be stored in amber vials or in the dark to prevent light-induced degradation.[17][18]
-
Container Selection: Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere.[3][18] If multi-use vials are necessary, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.[3]
The following table summarizes the recommended storage conditions for deuterated compounds:
| Parameter | Recommendation | Rationale | Citation |
| Atmosphere | Dry, inert gas (Nitrogen or Argon) | Prevents hygroscopic absorption and H-D isotopic exchange. | [3][19] |
| Temperature | Refrigeration (2-8 °C) for short-term; Freezing (-20 °C to -80 °C) for long-term. | Minimizes temperature-dependent degradation. | [3] |
| Light | Store in amber vials or in the dark. | Prevents light-induced (photolytic) degradation. | [17][18] |
| Container | Tightly sealed containers; single-use ampoules are ideal. | Prevents exposure to atmospheric moisture and other contaminants. | [3][18] |
Experimental Protocols
Protocol for Preparing a Stock Solution from a Solid Deuterated Standard
This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard to minimize contamination and ensure accuracy.[18]
-
Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer or refrigerator) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.[18]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[18]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.[18]
-
Dissolution: Dissolve the weighed standard in a suitable, high-purity, and preferably deuterated solvent in a Class A volumetric flask.[18]
Protocol for Handling Deuterated Solvents for NMR Spectroscopy
Water contamination is a common problem when using deuterated solvents for NMR spectroscopy.[19][21]
-
Use of Single-Use Ampoules: Whenever possible, use single-use ampoules to avoid repeated exposure of the solvent to air.[17][21]
-
Dry Glassware: Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven overnight (e.g., at 150 °C for 24 hours) and cool them in a desiccator before use.[17]
-
Inert Atmosphere Handling: Handle the solvents under a dry, inert atmosphere such as nitrogen or argon.[17][19]
-
Preconditioning NMR Tubes: For highly sensitive experiments, you can precondition the NMR tube by rinsing it with D₂O, followed by the deuterated solvent of choice. This will exchange labile protons on the glass surface for deuterium, minimizing the residual water peak.[17][21]
Spill Cleanup Procedures
The approach to cleaning up a spill of a deuterated compound depends on the nature of the compound (e.g., flammable, corrosive) and the scale of the spill.[22]
-
Minor Spills: For small spills of relatively non-hazardous deuterated compounds, trained laboratory personnel can typically manage the cleanup.[23][24]
-
Major Spills: For large spills or spills of highly toxic or reactive compounds, evacuate the area and contact emergency response personnel.[22]
Toxicity and Biological Effects
The biological effects of deuterium are primarily due to the kinetic isotope effect, where the heavier mass of deuterium slows down chemical reactions.[15][25]
Quantitative Toxicity Data
While deuterium itself is not radioactive, high concentrations of D₂O can be toxic to eukaryotic organisms.[11]
| Organism Type | Tolerance to D₂O | Citation |
| Animal cells | Up to 25-30% | [26] |
| Plants | Up to 60% | [26] |
| Protozoa | Up to 90% | [26] |
| Algae and Bacteria | Can survive in 100% D₂O | [12] |
For humans, replacing 25% of the body's water with heavy water can cause sterilization, and a 50% replacement is lethal.[14]
Cellular and Metabolic Effects
Excessive deuterium can negatively impact cellular metabolism, leading to physiological, morphological, and cytological alterations.[15][27] These can include:
-
Decreased cell proliferation and metabolic activity.[15]
-
Inhibition of the cell cycle and prolonged cell doubling time.[15]
-
Alterations in cell morphology, such as increased size and thicker cell walls.[26]
The following diagram illustrates the logical workflow for the safe handling of hygroscopic deuterated compounds.
Caption: Workflow for handling hygroscopic deuterated compounds.
Disposal of Deuterated Compounds
The disposal method for deuterated compounds is determined by the properties of the molecule itself, not the deuterium.
-
General Guidance: Follow standard laboratory procedures for chemical waste disposal, taking into account the flammability, toxicity, and reactivity of the compound.
-
Deuterium Gas: Deuterium gas (D₂) is highly flammable.[10] Cylinders should be handled and disposed of in accordance with regulations for flammable gases.[28]
-
Heavy Water (D₂O): Heavy water is a valuable material and, when possible, should be recycled.[29][30] Companies may offer services to recover and repurpose used D₂O.[29] If disposal is necessary, it is not considered hazardous waste and can typically be disposed of according to local regulations for non-hazardous chemical waste.[9]
The following diagram illustrates the decision-making process for the disposal of deuterated compounds.
Caption: Decision tree for the disposal of deuterated compounds.
The Kinetic Isotope Effect and Metabolic Shunting
The primary reason for using deuterated compounds in drug development is the kinetic isotope effect (KIE).[3][25] The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions.[3] This can result in:
-
Increased Metabolic Stability: The drug is broken down more slowly, leading to a longer half-life in the body.[5][6]
-
Metabolic Switching/Shunting: Deuteration at one metabolic site can divert the compound's metabolism to other biotransformation routes.[1][4] This can be advantageous if it reduces the formation of a toxic metabolite or increases the formation of a beneficial one.[6][31]
The following diagram illustrates the concept of metabolic shunting due to deuteration.
Caption: Metabolic shunting due to the kinetic isotope effect.
By adhering to these safety and handling guidelines, researchers can safely and effectively utilize deuterated compounds, harnessing their unique properties to advance scientific discovery and drug development.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. salamandra.net [salamandra.net]
- 3. benchchem.com [benchchem.com]
- 4. venable.com [venable.com]
- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. Deuterated Compounds [simsonpharma.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. ckgas.com [ckgas.com]
- 11. Heavy water - Wikipedia [en.wikipedia.org]
- 12. Can You Drink Heavy Water? - Deuterium Oxide Safety [thoughtco.com]
- 13. Is Drinking Heavy Water Dangerous? [unacademy.com]
- 14. What Happens to Your Body if You Drink Heavy Water? - Mesbah Energy [irisotope.com]
- 15. Frontiers | The biological impact of deuterium and therapeutic potential of deuterium-depleted water [frontiersin.org]
- 16. Heavy water toxicity via isotope effects: Stronger than high-dose radiation, neutralized by light water | PLOS Water [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. labinsights.nl [labinsights.nl]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
- 21. ukisotope.com [ukisotope.com]
- 22. jk-sci.com [jk-sci.com]
- 23. ehs.utk.edu [ehs.utk.edu]
- 24. ccny.cuny.edu [ccny.cuny.edu]
- 25. iiste.org [iiste.org]
- 26. iiste.org [iiste.org]
- 27. The Isotopic Effects of Deuterium on Biological Objects | Semantic Scholar [semanticscholar.org]
- 28. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 29. esemag.com [esemag.com]
- 30. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Ketotifen in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ketotifen (B1218977) in human plasma. The method utilizes Ketotifen-d3 Fumarate as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Ketotifen.
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as asthma and allergic rhinitis.[1] Accurate and reliable quantification of Ketotifen in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as Ketotifen-d3 Fumarate, is essential for correcting matrix effects and variability in sample processing and instrument response.[1] This application note provides a detailed protocol for the quantification of Ketotifen in human plasma using Ketotifen-d3 Fumarate as the internal standard.
Experimental
Materials and Reagents
-
Ketotifen Fumarate reference standard
-
HPLC-grade acetonitrile, methanol, and methyl tertiary-butyl ether (MTBE)
-
Formic acid and ammonium (B1175870) formate
-
Human plasma (K2-EDTA)
-
Purified water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC Column | Luna® HILIC (50 x 2.0 mm, 3 µm) or equivalent |
| Mobile Phase A | 10 mmol/L Ammonium Formate (pH 3.0) in water |
| Mobile Phase B | 0.05% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Gradient | Isocratic: 5% A, 95% B |
| Injection Volume | 7 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Run Time | 3 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ketotifen: m/z 310.2 → 96.0 Ketotifen-d3: m/z 313.2 → 99.1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ketotifen Fumarate and Ketotifen-d3 Fumarate in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ketotifen stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ketotifen-d3 Fumarate stock solution in 50:50 (v/v) methanol:water.
Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL Ketotifen-d3).
-
Add 20 µL of 10 mmol/L sodium hydroxide (B78521) solution and vortex for 10 seconds.
-
Add 600 µL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (5% A, 95% B).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Ketotifen) to the internal standard (Ketotifen-d3). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Ketotifen in the plasma samples is then determined from the calibration curve using a weighted (1/x²) linear regression.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Ketotifen in human plasma.
Quantitative Data Summary
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.2%[2] |
| Inter-day Precision (%CV) | ≤ 8.2%[2] |
| Accuracy (%Bias) | -2.4% to 3.4%[2] |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for Ketotifen quantification.
Caption: Logical relationship of method validation steps.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of Ketotifen in human plasma. The use of Ketotifen-d3 Fumarate as an internal standard ensures the accuracy and precision of the results. The simple sample preparation procedure and short chromatographic run time make this method well-suited for routine analysis in a clinical or research laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Simple and Validated LC-MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note and Protocol for the Quantification of Ketotifen in Plasma Samples Using Ketotifen-d3 Fumarate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer used in the treatment of various allergic conditions.[1][2][3] Accurate quantification of Ketotifen in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to its low plasma concentrations, a highly sensitive and selective analytical method is required.[4] This document provides a detailed protocol for the determination of Ketotifen in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Ketotifen-d3 Fumarate as an internal standard (IS). The use of a stable isotope-labeled internal standard like Ketotifen-d3 Fumarate is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[4][5]
Experimental Protocols
Materials and Reagents
-
Ketotifen Fumarate reference standard
-
Ketotifen-d3 Fumarate (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tertiary-butyl ether (MTBE)
-
Human plasma (with K2EDTA as anticoagulant)
-
Purified water (18.2 MΩ·cm)
Instrumentation
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[4][5][6]
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Ketotifen and Ketotifen-d3 Fumarate in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Ketotifen primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Ketotifen-d3 Fumarate primary stock solution with the same diluent to a final concentration of 10 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a commonly used technique for extracting Ketotifen from plasma, offering clean extracts and good selectivity.[4]
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (10 ng/mL Ketotifen-d3 Fumarate) to all tubes except the blank matrix sample.
-
Vortex the samples for 30 seconds.
-
Add 500 µL of methyl tertiary-butyl ether (MTBE).
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Ketotifen and Ketotifen-d3 Fumarate.[4][5][6][7] Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Luna® HILIC (50 × 2.0 mm i.d., 3 μm) or equivalent[4][5][6] |
| Mobile Phase A | 10 mmol/L ammonium formate (pH 3.0) in water[4][5][6] |
| Mobile Phase B | 0.05% formic acid in acetonitrile[4][5][6] |
| Flow Rate | 0.2 mL/min[4][5][6] |
| Injection Volume | 7 µL[4][5] |
| Column Temperature | 40°C |
| Run Time | 3 minutes[4][5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5][6] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Ketotifen | m/z 310.2 → 96.0[4][5][6] |
| Ketotifen-d3 (IS) | m/z 313.2 → 99.1[4][5][6] |
| Dwell Time | 200 ms |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Bioanalytical Method Validation Summary
The method should be validated in accordance with the U.S. Food and Drug Administration (FDA) and other relevant regulatory guidelines.[4][6] A summary of typical validation results is presented below.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Curve Range | 0.02–5 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| LLOQ | 0.02 ng/mL[4] |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.02 | < 15 | ± 15 | < 15 | ± 15 |
| LQC | 0.06 | < 15 | ± 15 | < 15 | ± 15 |
| MQC | 0.4 | < 15 | ± 15 | < 15 | ± 15 |
| HQC | 4 | < 15 | ± 15 | < 15 | ± 15 |
Data adapted from a representative study and should be established during in-house validation.[4]
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ketotifen | > 85 | Minimal and consistent |
| Ketotifen-d3 (IS) | > 85 | Minimal and consistent |
Recovery and matrix effect should be evaluated at low, medium, and high QC concentrations.
Table 6: Stability
| Condition | Duration | Stability (% of Nominal) |
| Room Temperature | 7 hours | 93.33–102.72[4] |
| Refrigerated (4°C) | 7 hours | 96.67–100.93[4] |
| Frozen (-70°C) | 7 hours | 96.33–104.44[4] |
| Freeze-Thaw Cycles (3 cycles) | - | 96.25–105.56[4] |
| Post-Preparative (Autosampler at 10°C) | 30 hours | 88.83–105.52[4] |
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Ketotifen's mast cell stabilizing pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 4. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Simple and Validated LC-MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioanalytical Studies of Ketotifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen (B1218977) is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis, rhinitis, and asthma. Accurate and reliable quantification of Ketotifen in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides detailed application notes and protocols for the most common sample preparation techniques used in the bioanalysis of Ketotifen: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the quantitative data for the different sample preparation techniques, allowing for an easy comparison of their performance characteristics.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >90% | 98.04% - 102.30%[1][2] | >90% (expected) |
| Lower Limit of Quantification (LLOQ) | 9 ng/mL | 10 pg/mL - 0.5 ng/mL[2][3] | Analyte Dependent |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Selectivity | Low | High | High |
| Speed | Fast | Moderate | Slow |
| Cost | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.
Protocol: Methanol (B129727) Precipitation
-
To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard (IS).
-
Add 600 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique for Ketotifen analysis, offering high recovery and selectivity by partitioning the analyte between two immiscible liquid phases.[1][4]
Protocol: Methyl Tertiary-Butyl Ether (MTBE) Extraction
-
To 500 µL of plasma sample in a glass tube, add the internal standard (IS).
-
Add 50 µL of 1 M sodium hydroxide (B78521) solution to basify the sample.
-
Add 5 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.
-
Cap the tube and vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. A mixed-mode cation exchange (MCX) cartridge is recommended for the basic nature of Ketotifen.
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
-
Pre-treat Sample: To 500 µL of plasma, add the internal standard (IS) and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition Cartridge: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash:
-
Wash 1: Pass 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
-
Elute: Elute Ketotifen and the IS from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide in methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of ketotifen in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Ketotifen-d3 Fumarate in bioequivalence studies of Ketotifen formulations.
Application Note
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis, rhinitis, and asthma. To ensure the therapeutic interchangeability between a generic and a reference formulation of Ketotifen, bioequivalence (BE) studies are essential. These studies rely on the accurate quantification of Ketotifen in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it minimizes analytical variability.[1][2][3] Ketotifen-d3 Fumarate, a deuterated analog of Ketotifen, is an ideal internal standard for such studies due to its similar physicochemical properties to the unlabeled analyte.[4]
This document provides detailed application notes and protocols for the use of Ketotifen-d3 Fumarate in the bioequivalence assessment of Ketotifen formulations.
Principle of Application
In quantitative LC-MS/MS analysis, an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency.[3] Deuterated internal standards, such as Ketotifen-d3 Fumarate, are considered the most suitable choice because their chemical and physical properties are nearly identical to the analyte, yet they can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][3] This ensures that any variability encountered by the analyte during the analytical process is mirrored by the internal standard, leading to highly accurate and precise quantification.[2]
Data Presentation
The following tables summarize pharmacokinetic data from a bioequivalence study of two Ketotifen syrup formulations in Beagle dogs, where Ketotifen-d3 Fumarate was used as the internal standard.[4]
Table 1: Pharmacokinetic Parameters of Test and Reference Ketotifen Formulations [4]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 4.35 ± 1.23 | 4.28 ± 1.17 |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.4 |
| AUC0-t (ng·h/mL) | 18.76 ± 5.43 | 19.21 ± 4.98 |
| AUC0-inf (ng·h/mL) | 19.87 ± 5.67 | 20.34 ± 5.21 |
| t1/2 (h) | 3.8 ± 0.7 | 3.9 ± 0.6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.
Table 2: Bioequivalence Analysis of Test vs. Reference Ketotifen Formulations [4]
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 1.018 | 0.935 - 1.109 |
| AUC0-t | 0.976 | 0.912 - 1.045 |
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-t fall within the regulatory acceptance range of 0.80-1.25, indicating bioequivalence between the two formulations.[4]
Experimental Protocols
Bioanalytical Method Validation
A highly accurate, precise, and simple liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of Ketotifen from plasma should be developed and validated.[4]
Internal Standard: Ketotifen-d3 Fumarate.[4]
Validation Parameters: The method should be validated in accordance with relevant regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity
-
Lower Limit of Quantification (LLOQ)
-
Linearity
-
Carryover
-
Precision and Accuracy
-
Recovery
-
Matrix Effect
-
Stability[4]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of Ketotifen-d3 Fumarate internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tertiary-butyl ether).[4]
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent (e.g., a mixture of mobile phases).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system such as the Nexera X2 HPLC.[4]
-
Column: A suitable column for separating the analytes, for instance, a Luna® Hilic column (50 × 2.0 mm i.d., 3 μm).[4]
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0).[4]
-
Mobile Phase B: 0.05% formic acid in acetonitrile.[4]
-
Gradient/Isocratic: An isocratic elution with a mobile phase ratio of 5:95 (A:B, v/v) can be used.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 7 µL.[4]
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as the API 4000.[4]
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Ion Source Parameters: To be optimized for the specific instrument, but may include:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Mandatory Visualizations
Caption: Workflow of a typical bioequivalence study for Ketotifen formulations.
Caption: Liquid-liquid extraction workflow for plasma samples.
Caption: LC-MS/MS analytical workflow for Ketotifen quantification.
References
Chromatographic Separation of Ketotifen and its Metabolites: Application Notes and Protocols
This document provides detailed application notes and protocols for the chromatographic separation and quantification of ketotifen (B1218977) and its primary metabolites. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as asthma and allergic conjunctivitis.[1][2] Following administration, ketotifen is extensively metabolized in the liver.[1] The primary metabolites found in human urine are ketotifen-N-glucuronide, which accounts for about 50% of the excreted drug, and the pharmacologically active nor-ketotifen (N-demethylated ketotifen), which accounts for about 10%.[3][4] A minor metabolite, the 10-hydroxyl derivative, is also formed.[4] Due to low oral dosage and significant first-pass metabolism, plasma concentrations of ketotifen are typically very low, necessitating sensitive analytical methods for its quantification.[5]
Application Note 1: LC-MS/MS Method for Quantification of Ketotifen in Biological Matrices
This section details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ketotifen in plasma samples. This method is suitable for pharmacokinetic studies and bioequivalence assessments.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE) .[5][6]
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of internal standard (IS) working solution (e.g., Ketotifen-d3).[6]
-
Add 100 µL of 5% ammonia (B1221849) solution and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tertiary-butyl ether).[5][6]
-
Vortex for 10 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Nexera X2 HPLC System or equivalent.[6]
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0).[5][6]
-
Column Temperature: 45°C.[6]
-
Total Run Time: 3 minutes.[6]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 mass spectrometer or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
Monitored Transitions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.02–5 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [5] |
| Intra-day Precision (% RSD) | 2.28% - 6.67% | [5][6] |
| Inter-day Precision (% RSD) | 3.14% - 7.56% | [5][6] |
| Accuracy | 97.56% - 106.31% | [5][6] |
| Mean Recovery | 99.71% - 102.30% | [5] |
Application Note 2: RP-HPLC-UV Method for Quantification of Ketotifen in Pharmaceutical Formulations
This section describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the routine quality control analysis of ketotifen in pharmaceutical dosage forms like tablets and syrups.[7][8][9]
Experimental Protocol
1. Standard Solution Preparation
-
Accurately weigh 10 mg of ketotifen fumarate (B1241708) reference standard and dissolve in a 100 mL volumetric flask with methanol (B129727) to obtain a stock solution of 100 µg/mL.[8]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 10-60 µg/mL).[7]
2. Sample Preparation (Tablets)
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of ketotifen into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.[8]
-
Filter the solution through a 0.45 µm PTFE membrane filter before injection.[7]
3. Chromatographic Conditions
-
HPLC System: Agilent 1100 series HPLC system or equivalent.[7]
-
Column: Thermo C18 (250 mm x 4.6 mm i.d., 5 µm).[8]
-
Mobile Phase: Methanol and 10 mM ammonium acetate (B1210297) buffer (pH 3.5, adjusted with orthophosphoric acid) in a 30:70 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 26.5°C.[7]
-
Detection Wavelength: 298 nm.[8]
-
Injection Volume: 10 µL.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10-60 µg/mL | [7] |
| Retention Time | ~5 min | [8] |
| Precision (% RSD) | < 7.4% | [7] |
| Accuracy (Recovery) | 97.36% - 99.93% | [8] |
| Limit of Detection (LOD) | 1.0 ng/mL | [8] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | [8] |
Visualizations
References
- 1. Ketotifen - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Ketotifen (HMDB0015056) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajprr.com [ajprr.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Ketotifen and Ketotifen-d3 Fumarate by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Ketotifen and its deuterated internal standard, Ketotifen-d3, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust framework for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Overview and Principle
Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer. Accurate and sensitive quantification of Ketotifen in biological samples is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This method utilizes liquid chromatography to separate Ketotifen and its stable isotope-labeled internal standard, Ketotifen-d3, from the sample matrix. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Ketotifen-d3 is used as an internal standard to correct for variations in sample preparation and instrument response.[1]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique for the extraction of Ketotifen from plasma, offering clean extracts and good selectivity.[2]
Materials:
-
Human plasma (or other biological matrix)
-
Ketotifen and Ketotifen-d3 Fumarate reference standards
-
Methyl Tertiary-Butyl Ether (MTBE), HPLC grade
-
10 mmol/L Sodium Hydroxide (B78521) solution
-
Reconstitution solvent (e.g., a mixture of mobile phase B and 95% acetonitrile (B52724) (5:5, v/v))
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a predetermined amount of Ketotifen-d3 working solution to each plasma sample (except for blank matrix samples).
-
Alkalinization: Add 20 µL of 10 mmol/L sodium hydroxide solution to the plasma sample to adjust the pH. Vortex briefly to mix.
-
Extraction: Add 1 mL of methyl tertiary-butyl ether (MTBE) to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the reconstitution solvent. Vortex briefly to ensure the analyte is fully dissolved.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The following are recommended starting conditions for the chromatographic separation of Ketotifen and Ketotifen-d3. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition 1 | Recommended Condition 2 |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | Luna® Hilic (50 x 2.0 mm, 3 µm)[1][2] | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0)[1][2] | 0.1% Formic acid in Water |
| Mobile Phase B | 0.05% formic acid in acetonitrile[1][2] | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic: 5:95 (A:B)[1][2] | A suitable gradient may need to be developed (e.g., starting with high aqueous phase and ramping up the organic phase) |
| Flow Rate | 0.2 mL/min[1][2] | 0.8 - 1.0 mL/min |
| Injection Volume | 7 µL[1][2] | 5 - 10 µL |
| Column Temperature | 40°C | Ambient or controlled (e.g., 40°C) |
| Autosampler Temperature | 10°C | 4 - 10°C |
| Run Time | Approximately 3 minutes[1] | May vary depending on the gradient |
Mass Spectrometry (MS) Parameters
The following parameters are for a triple quadrupole mass spectrometer. It is crucial to optimize these parameters on the specific instrument being used to achieve the best sensitivity and selectivity.
General MS Parameters:
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., API 4000)[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | Typically 400-550°C (instrument dependent) |
| Nebulizer Gas (Gas 1) | Instrument dependent, optimize for best signal |
| Heater Gas (Gas 2) | Instrument dependent, optimize for best signal |
| Curtain Gas | Instrument dependent, optimize for best signal |
| Collision Gas | Argon |
Compound-Specific MS Parameters (MRM Transitions):
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| Ketotifen | 310.2 | 96.0[1] | To be optimized | To be optimized | To be optimized |
| Ketotifen-d3 | 313.2 | 99.1[1] | To be optimized | To be optimized | To be optimized |
Note: Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP) are instrument-dependent parameters and must be optimized by infusing a standard solution of each analyte into the mass spectrometer to determine the values that yield the highest signal intensity.
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of Ketotifen.
Table 1: Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketotifen | ESI Positive | 310.2 | 96.0[1] |
| Ketotifen-d3 (Internal Standard) | ESI Positive | 313.2 | 99.1[1] |
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Luna® Hilic (50 x 2.0 mm, 3 µm)[1][2] |
| Mobile Phase | A: 10 mmol/L ammonium formate (pH 3.0)B: 0.05% formic acid in acetonitrile[1][2] |
| Gradient | Isocratic: 5% A, 95% B[1][2] |
| Flow Rate | 0.2 mL/min[1][2] |
| Injection Volume | 7 µL[1][2] |
| Run Time | ~3 minutes[1] |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the analysis of Ketotifen.
Caption: Overall workflow for the quantitative analysis of Ketotifen.
Caption: Logical relationship of components in the analytical method.
References
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Ketotifen in Plasma
Introduction
Ketotifen (B1218977) is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis, rhinitis, and asthma.[1] Accurate and reliable quantification of ketotifen in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a widely employed sample preparation technique for the determination of drugs in biological matrices.[1][2] LLE offers the advantage of producing clean extracts and providing excellent selectivity through the careful selection of solvents and pH conditions, making it a robust method for analyzing hundreds of samples with good sensitivity using LC-MS/MS without compromising instrument performance.[2] This application note provides a detailed, step-by-step liquid-liquid extraction protocol for the efficient recovery of ketotifen from plasma samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters and outcomes of the described liquid-liquid extraction method for ketotifen from plasma, as established in the cited literature.
| Parameter | Value | Reference |
| Extraction Recovery | ||
| Ketotifen | 98.04% (absolute recovery) | [3] |
| Internal Standard (Pizotifen) | 95.13% (absolute recovery) | [3] |
| Matrix Effect | ||
| Ketotifen | 67.22% - 73.93% | [2] |
| Internal Standard (Ketotifen-d3) | 71.11% | [2] |
| Linearity Range | 0.5 to 20.0 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [4] |
| Intra-day Precision (% CV) | < 8.2% | [4] |
| Inter-day Precision (% CV) | < 8.2% | [4] |
| Accuracy | -2.4% to 3.4% | [4] |
Experimental Protocol
This protocol details the liquid-liquid extraction of ketotifen from plasma samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
Blank plasma
-
Ketotifen standard
-
Internal Standard (IS), e.g., Ketotifen-d3 or Pizotifen[2][3]
-
Methyl tertiary-butyl ether (MTBE)
-
10 mmol/L Sodium hydroxide (B78521) solution
-
Reconstitution solvent: Mixture of mobile phase B (0.05% formic acid in acetonitrile) and 95% acetonitrile (B52724) (5:5, v/v)[2]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
Spike 200 µL of blank plasma with the appropriate concentration of ketotifen standard and internal standard working solutions. For unknown samples, use 200 µL of the subject's plasma.
-
-
Alkalinization:
-
Add 20 µL of 10 mmol/L sodium hydroxide solution to the plasma sample in a microcentrifuge tube.[2]
-
Vortex briefly to mix. This step adjusts the pH to ensure ketotifen is in its non-ionized form, facilitating its extraction into the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tertiary-butyl ether (MTBE) to the alkalinized plasma sample.[2]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partitioning of ketotifen into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding any disturbance of the protein pellet and the lower aqueous layer.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (a 5:5, v/v mixture of mobile phase B and 95% acetonitrile).[2]
-
Vortex briefly to ensure the analyte is fully dissolved.
-
-
Sample Analysis:
LC-MS/MS Analysis Conditions
For the quantification of ketotifen, a validated LC-MS/MS method is employed.[2][5][6]
-
LC Column: Luna® Hilic column (50 × 2.0 mm i.d., 3 μm)[2][5][6][7]
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0)[2][5][6][7]
-
Mobile Phase B: 0.05% formic acid in acetonitrile[2][5][6][7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[2][6]
-
MRM Transitions:
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Ketotifen from Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ketotifen in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Simple and Validated LC-MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Determining the Concentration of Ketotifen-d3 Fumarate Internal Standard Working Solution
Purpose
This document provides a detailed protocol for the preparation and concentration verification of a Ketotifen-d3 Fumarate internal standard (IS) working solution. Accurate determination of the IS concentration is critical for the reliability and reproducibility of quantitative bioanalytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] Ketotifen-d3 Fumarate, a stable isotope-labeled (SIL) analogue of Ketotifen, is considered the gold standard for internal standards in such assays due to its similar chemical and physical properties to the analyte.[1][3][4] This protocol ensures that the IS working solution meets the required specifications for use in regulated bioanalysis.
Materials and Equipment
Reagents and Standards
| Material | Supplier | Grade | Notes |
| Ketotifen-d3 Fumarate | MedchemExpress | ≥98% Purity | CAS No: 1795138-23-6.[5] Store at -20°C. |
| Ketotifen Fumarate | Sigma-Aldrich | ≥99% Purity (Reference Standard) | Used for creating the calibration curve. |
| Methanol (B129727) (MeOH) | Fisher Scientific | LC-MS Grade | Solvent for stock and working solutions. |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade | Mobile phase component. |
| Formic Acid | Thermo Fisher Scientific | Optima™ LC/MS Grade | Mobile phase modifier. |
| Ammonium (B1175870) Formate (B1220265) | Sigma-Aldrich | ≥99.0% | Mobile phase buffer component. |
| Deionized Water | Milli-Q® System | 18.2 MΩ·cm | Used for mobile phase preparation. |
Equipment and Software
| Equipment | Manufacturer | Model / Software |
| Analytical Balance | Mettler Toledo | XPE205 (0.01 mg readability) |
| UPLC System | Waters | ACQUITY UPLC I-Class |
| Mass Spectrometer | Sciex | API 4000™ or equivalent[3][6] |
| Volumetric Flasks | Pyrex | Class A (Various sizes) |
| Pipettes | Eppendorf | Research® plus (Calibrated) |
| Vortex Mixer | Scientific Industries | Vortex-Genie 2 |
| Ultrasonic Bath | Branson | 2800 Series |
| Data Acquisition Software | Sciex | Analyst® Software |
| Data Processing Software | Waters | MassLynx™ or equivalent |
Experimental Protocols
Preparation of Stock Solutions
3.1.1 Ketotifen-d3 Fumarate (IS) Stock Solution (1.0 mg/mL)
-
Allow the Ketotifen-d3 Fumarate vial to equilibrate to room temperature for at least 30 minutes before opening.
-
Accurately weigh approximately 1.0 mg of Ketotifen-d3 Fumarate powder using the analytical balance. Record the exact weight.
-
Quantitatively transfer the powder to a 1.0 mL Class A volumetric flask.
-
Add approximately 0.7 mL of methanol to the flask.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the mark (1.0 mL). Invert the flask at least 10 times to ensure homogeneity.
-
Label the solution clearly as "Ketotifen-d3 Fumarate Stock (1.0 mg/mL)" with the preparation date and initials.
-
Store the stock solution at -20°C in an amber vial.
3.1.2 Ketotifen Fumarate (Reference) Stock Solution (1.0 mg/mL)
-
Prepare a 1.0 mg/mL stock solution of the Ketotifen Fumarate reference standard following the same procedure described in section 3.1.1.
Preparation of Working Solutions
3.2.1 Ketotifen-d3 Fumarate (IS) Working Solution (Target Concentration: 100 ng/mL)
-
Perform a serial dilution from the 1.0 mg/mL IS stock solution using methanol as the diluent to achieve a final target concentration of 100 ng/mL.
-
For example:
-
Intermediate Dilution (10 µg/mL): Pipette 10 µL of the 1.0 mg/mL stock into a 1.0 mL volumetric flask and bring to volume with methanol.
-
Working Solution (100 ng/mL): Pipette 10 µL of the 10 µg/mL intermediate solution into a 1.0 mL volumetric flask and bring to volume with methanol.
-
-
Vortex the final solution for 30 seconds. This is the solution whose concentration will be verified.
3.2.2 Calibration Curve Standards (Reference)
-
Prepare a series of calibration standards from the 1.0 mg/mL Ketotifen Fumarate reference stock solution. The concentration range should bracket the target concentration of the IS working solution.
-
Example calibration points: 10, 25, 50, 100, 250, 500 ng/mL in methanol.
LC-MS/MS Analytical Method
The concentration of the newly prepared IS working solution is determined by treating it as an unknown sample and analyzing it against a freshly prepared calibration curve of the certified Ketotifen Fumarate reference standard.
3.3.1 Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class |
| Column | Luna® Hilic (50 × 2.0 mm i.d., 3 μm)[3][6] |
| Mobile Phase A | 10 mmol/L ammonium formate (pH 3.0) in water[3][6] |
| Mobile Phase B | 0.05% formic acid in acetonitrile[3] |
| Flow Rate | 0.2 mL/min[3] |
| Gradient | 95% B (Isocratic)[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes[3] |
| MS System | Sciex API 4000™ |
| Ionization Mode | ESI Positive[3] |
| MRM Transition (Ketotifen) | m/z 310.2 → 96.0[3][6] |
| MRM Transition (Ketotifen-d3) | m/z 313.2 → 99.1[3][6] |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
3.3.2 Analytical Procedure
-
Set up the LC-MS/MS system with the parameters listed above.
-
Inject the calibration curve standards from the lowest to the highest concentration.
-
Prepare three quality control (QC) samples from the Ketotifen-d3 Fumarate working solution by diluting it 1:1 with methanol. These QCs are now treated as "unknowns".
-
Inject the three QC samples.
-
Process the data to generate a calibration curve using the peak area of the Ketotifen reference standard. A linear regression with 1/x² weighting is recommended.
-
Calculate the concentration of the "unknown" QC samples using the regression equation from the calibration curve.
Data Presentation and Acceptance Criteria
Calibration Curve Performance
| Parameter | Acceptance Criteria | Example Result |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 |
| Calibration Point Accuracy | Within ±15% of nominal (±20% for LLOQ) | Pass |
Concentration Verification of IS Working Solution
The measured concentration of the Ketotifen-d3 Fumarate working solution should be compared against its theoretical (nominal) concentration.
| Sample ID | Theoretical Conc. (ng/mL) | Measured Conc. (ng/mL) | % Accuracy |
| IS-QC-1 | 100.0 | 97.2 | 97.2% |
| IS-QC-2 | 100.0 | 101.5 | 101.5% |
| IS-QC-3 | 100.0 | 98.9 | 98.9% |
| Mean | 100.0 | 99.2 | 99.2% |
| %CV | N/A | 2.2% | N/A |
Acceptance Criteria:
-
The mean calculated concentration must be within ±10% of the nominal concentration.
-
The coefficient of variation (%CV) of the replicate measurements must be ≤ 5.0% .
If the results meet these criteria, the Ketotifen-d3 Fumarate internal standard working solution is certified for use in subsequent bioanalytical assays.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and verifying the internal standard solution.
Logic for Concentration Calculation
Caption: Logical flow for calculating the final IS concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 3. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form | MDPI [mdpi.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Ketotifen Fumarate Impurities | SynZeal [synzeal.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Ketotifen bioanalysis with Ketotifen-d3 Fumarate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Ketotifen, with a focus on overcoming matrix effects using Ketotifen-d3 Fumarate as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Ketotifen bioanalysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Ketotifen.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Ketotifen in the mass spectrometer's ion source.[2] This interference can either suppress or enhance the signal, leading to inaccurate and unreliable quantification.[1][3][4] The primary cause of these effects is the presence of endogenous substances like phospholipids, proteins, and salts in the biological matrix.[3]
Q2: Why is Ketotifen-d3 Fumarate recommended as an internal standard (IS)?
A2: Ketotifen-d3 Fumarate is a stable isotope-labeled (SIL) version of Ketotifen.[5][6] SIL internal standards are considered the "gold standard" for quantitative LC-MS/MS bioanalysis because they have nearly identical chemical and physical properties to the analyte.[3] This means that Ketotifen-d3 will behave almost identically to Ketotifen during sample preparation, chromatography, and ionization.[3] As a result, any matrix effects that suppress or enhance the Ketotifen signal will have a proportional effect on the Ketotifen-d3 signal. By calculating the ratio of the analyte response to the IS response, these variations can be effectively normalized, leading to a more accurate and precise measurement.[3]
Q3: What are the common sample preparation techniques for Ketotifen in biological matrices?
A3: The most common sample preparation techniques for extracting Ketotifen from biological fluids like plasma include:
-
Liquid-Liquid Extraction (LLE): This is a widely used method for Ketotifen, often employing solvents like methyl tertiary-butyl ether. LLE is advantageous for producing cleaner extracts and offering good selectivity.[7]
-
Solid-Phase Extraction (SPE): SPE is another effective technique for cleaning up complex samples and concentrating the analyte before LC-MS/MS analysis.[7][8]
-
Protein Precipitation (PP): While being a simpler and faster method, PP may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects.[7]
Troubleshooting Guide
Problem 1: High variability in Ketotifen quantification between samples.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Ensure the use of a stable isotope-labeled internal standard like Ketotifen-d3 Fumarate. A proper IS should co-elute with the analyte and compensate for signal variations.[3] The IS-normalized matrix factor should be close to 1. |
| Poor Sample Extraction Recovery | Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH conditions to ensure consistent and high recovery of Ketotifen. For Solid-Phase Extraction (SPE), evaluate different sorbents and elution solvents. |
| Chromatographic Issues | Poor retention on the analytical column can lead to co-elution with highly interfering matrix components at the beginning of the chromatogram.[9] Adjust the mobile phase composition or gradient to achieve better retention and separation of Ketotifen from the solvent front. |
Problem 2: Low signal intensity or sensitivity for Ketotifen.
| Possible Cause | Recommended Solution |
| Ion Suppression | This is a common form of matrix effect where co-eluting compounds inhibit the ionization of Ketotifen.[4] To mitigate this: • Improve sample cleanup using more rigorous extraction methods like SPE or LLE.[10] • Optimize chromatography to separate Ketotifen from the interfering matrix components. • Consider switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects.[3] |
| Suboptimal Mass Spectrometer Settings | Infuse a standard solution of Ketotifen and Ketotifen-d3 directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and source temperature to achieve the strongest and most stable signal. |
| Sample Dilution | If the concentration of Ketotifen in the samples is very high, it may be necessary to dilute the samples. However, for low concentration samples, dilution is not a feasible option as it can bring the analyte concentration below the limit of quantification.[2] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Ketotifen in Plasma
This protocol is based on a validated LC-MS/MS method for the determination of Ketotifen in beagle dog plasma.[7]
-
Sample Aliquoting: Take a 100 µL aliquot of plasma sample.
-
Internal Standard Spiking: Add 20 µL of the Ketotifen-d3 Fumarate internal standard working solution.
-
Alkalinization: Add 20 µL of 10 mmol/L sodium hydroxide (B78521) solution to the plasma sample.
-
Extraction: Add 5 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.
-
Vortexing and Centrifugation: Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Nexera X2 HPLC or equivalent.[7]
-
Column: Luna® HILIC column (50 × 2.0 mm i.d., 3 μm).[7]
-
Mobile Phase:
-
A: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0).[7]
-
B: 0.05% formic acid in acetonitrile.[7]
-
-
Flow Rate: 0.2 mL/min.[7]
-
MS System: API 4000 mass spectrometer or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes the validation parameters from a published bioanalytical method for Ketotifen.[7]
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 9.2% |
| Intra-day Accuracy (%) | 95.8% - 104.0% |
| Inter-day Accuracy (%) | 98.0% - 102.8% |
| Recovery (Ketotifen) | 85.2% - 90.1% |
| Recovery (Ketotifen-d3) | 88.5% |
| Matrix Effect (Ketotifen) | 97.5% - 103.6% |
| Matrix Effect (Ketotifen-d3) | 99.8% |
Visualizations
Caption: Experimental workflow for the bioanalysis of Ketotifen in plasma.
Caption: How Ketotifen-d3 Fumarate compensates for matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
Optimizing LC gradient for separation of Ketotifen from endogenous interferences.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of Ketotifen from endogenous interferences in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common endogenous interferences encountered during the analysis of Ketotifen in human plasma?
A1: The most common endogenous interferences in human plasma that can affect the analysis of basic drugs like Ketotifen are phospholipids (B1166683) and lysophospholipids. These molecules are abundant in plasma and can co-elute with the analyte of interest, leading to ion suppression or enhancement in the mass spectrometer, which can negatively impact the accuracy and precision of the assay. Other potential interferences include structurally similar endogenous compounds or metabolites.
Q2: Why is my Ketotifen peak showing tailing?
A2: Peak tailing for a basic compound like Ketotifen is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep Ketotifen protonated and minimize interactions with silanols.
-
Buffer Concentration: An adequate buffer concentration (typically 10-20 mM) can help to mask the silanol groups.
-
Column Choice: Using a column with high-purity silica (B1680970) or an end-capped column can reduce the number of available silanol groups.
Q3: My Ketotifen peak is splitting. What could be the cause?
A3: Peak splitting can arise from several factors:
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: A partially blocked column inlet frit or contamination at the head of the column can distort the peak shape.
-
Co-elution: The split peak might be two co-eluting compounds. Modifying the LC gradient or using a column with different selectivity can help resolve this.[1]
Q4: How can I improve the resolution between Ketotifen and a closely eluting endogenous peak?
A4: To improve resolution, you can modify the chromatographic conditions:
-
Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) around the elution time of Ketotifen can increase the separation between closely eluting peaks.
-
Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adding a small amount of a different solvent can alter the selectivity of the separation.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide a different selectivity and potentially resolve the co-eluting peaks.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Ketotifen
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Adjust mobile phase pH to be at least 2 pH units below the pKa of Ketotifen. Increase buffer concentration. | Symmetrical peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. | Improved peak symmetry. |
| Inappropriate Sample Solvent | Reconstitute the sample in the initial mobile phase. | Sharper, more symmetrical peak. |
| Column Contamination/Age | Backflush the column. If the problem persists, replace the column. | Restoration of good peak shape. |
Issue 2: Co-elution of Ketotifen with an Endogenous Interference
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Chromatographic Resolution | Decrease the gradient slope around the retention time of Ketotifen. | Increased separation between Ketotifen and the interfering peak. |
| Inadequate Selectivity | Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). | Altered elution pattern and improved resolution. |
| Column Chemistry Not Optimal | Switch to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl). | Enhanced separation due to different retention mechanisms. |
| Matrix Effects (Ion Suppression/Enhancement) | Optimize the sample preparation method to better remove interferences (e.g., use solid-phase extraction instead of protein precipitation). | Reduced matrix effects and improved signal-to-noise for Ketotifen. |
Data Presentation
Table 1: Example LC-MS/MS Parameters for Ketotifen Analysis in Human Plasma
| Parameter | Method 1 | Method 2 |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm | HILIC, 50 x 2.0 mm, 3 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.05% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min | 0.2 mL/min[2] |
| Internal Standard | Ketotifen-d3[2] | Pizotifen[3] |
| MS/MS Transition (Ketotifen) | m/z 310.2 → 96.0[2] | m/z 310.1 → 109.1 |
| MS/MS Transition (IS) | m/z 313.2 → 99.1[2] | m/z 296.1 → 97.1 |
Table 2: Example LC Gradient Programs for Ketotifen Separation
| Time (min) | Method A: Fast Gradient (%B) | Method B: Optimized Gradient for Resolution (%B) |
| 0.0 | 5 | 5 |
| 0.5 | 5 | 5 |
| 2.5 | 95 | 40 |
| 3.5 | 95 | 95 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 5 |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 25 µL of internal standard solution (e.g., Ketotifen-d3 in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Systematic LC Gradient Optimization
-
Scouting Gradient: Start with a broad gradient (e.g., 5-95% B over 5-10 minutes) to determine the approximate retention time of Ketotifen.
-
Initial Optimization: Based on the scouting run, narrow the gradient range around the elution of Ketotifen. For example, if Ketotifen elutes at 40% B, set a gradient from 20% to 60% B.
-
Shallow Gradient: To improve resolution from nearby interferences, create a shallower gradient segment around the retention time of Ketotifen. For instance, hold the initial percentage of B for a short period, then slowly ramp up to the elution concentration, and then have a steeper ramp to wash the column.
-
Mobile Phase pH: Evaluate the effect of mobile phase pH on peak shape and retention. Prepare mobile phases with slightly different pH values (e.g., 2.8, 3.0, 3.2) and assess the chromatography.
-
Organic Modifier: If co-elution persists, switch the organic modifier (e.g., from acetonitrile to methanol) and re-optimize the gradient.
Mandatory Visualization
Caption: A workflow for the systematic optimization of an LC gradient.
Caption: A decision tree for troubleshooting common LC issues.
References
Troubleshooting Poor Peak Shape in Ketotifen HPLC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor peak shape in Ketotifen (B1218977) High-Performance Liquid Chromatography (HPLC) analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Poor peak shape in HPLC can compromise the accuracy and precision of analytical results. The following sections detail common peak shape problems in Ketotifen analysis, their potential causes, and recommended solutions.
Peak Tailing
Q: What causes peak tailing in my Ketotifen chromatogram, and how can I fix it?
A: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in the analysis of basic compounds like Ketotifen. This is often due to secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Ketotifen, having a tertiary amine group, can interact with free silanol groups on the silica-based column packing, leading to tailing.[1][2] To mitigate this, consider the following: • Lower Mobile Phase pH: Operate at a lower pH (e.g., 2-3) to protonate the silanol groups and reduce their interaction with the basic Ketotifen molecule.[2][3] • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[2] • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the column, causing peak tailing.[4] • Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume. |
| Column Degradation | Over time, the stationary phase can degrade, exposing more active sites. • Flush the Column: Wash the column with a strong solvent. • Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced.[3] |
| Extra-Column Effects | Dead volume in the HPLC system (e.g., in tubing or fittings) can cause band broadening and tailing.[3][4] • Minimize Tubing Length: Use shorter and narrower internal diameter tubing. • Ensure Proper Fittings: Check that all fittings are secure and appropriate for the system. |
Peak Fronting
Q: My Ketotifen peak is fronting. What are the likely causes and how do I resolve this?
A: Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still significantly affect results.
Potential Causes and Solutions for Peak Fronting:
| Cause | Solution |
| Sample Overload (Mass Overload) | Injecting a sample that is too concentrated can lead to peak fronting.[5][6] • Dilute the Sample: Reduce the concentration of the sample being injected.[6] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[5][6] • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Collapse or Void | A physical disruption of the column packing, such as a void at the inlet, can cause peak fronting.[5][7] This is often accompanied by a sudden drop in backpressure. • Replace the Column: A column with a collapsed bed or a significant void typically needs to be replaced.[7] |
| Low Temperature | In some cases, low column temperature can contribute to peak fronting. • Increase Column Temperature: If using a column oven, try increasing the temperature slightly. |
Split Peaks
Q: Why am I seeing split peaks for Ketotifen, and what steps can I take to correct this?
A: Split peaks can arise from a variety of issues related to the column, sample preparation, or the HPLC system itself.
Potential Causes and Solutions for Split Peaks:
| Cause | Solution |
| Partially Blocked Column Frit | Debris from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[8] • Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge particulates. • Install a Guard Column or In-line Filter: Use a guard column or an in-line filter to protect the analytical column from contamination. |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent significantly different from the mobile phase can cause peak splitting. • Prepare Sample in Mobile Phase: As with peak fronting, dissolving the sample in the mobile phase is the best practice. |
| Co-eluting Interference | A compound that elutes very close to Ketotifen can appear as a shoulder or a split peak. • Modify the Mobile Phase: Adjust the mobile phase composition or gradient to improve the resolution between Ketotifen and the interfering peak. |
| Column Bed Deformation | A void or channel in the column packing can lead to split peaks. • Replace the Column: Similar to addressing a column collapse, replacement is often the only solution. |
Experimental Protocols
Several validated HPLC methods for Ketotifen analysis have been published. The following table summarizes the key parameters from a selection of these methods.
| Parameter | Method 1[9] | Method 2[10] | Method 3[11] | Method 4[12] |
| Column | C8 | Thermo C18 (250mm x 4.6mm) | YMC AM12S05-1506WT | C18 |
| Mobile Phase | Methanol, triethylamine phosphate (B84403) buffer (pH 2.8; 0.04 M), and tetrahydrofuran (B95107) (43:55:2, v/v/v) | Methanol: 10 mM ammonium (B1175870) acetate (B1210297) (30:70 v/v, pH 3.5) | CH3CN:H2O:HClO4:NaClO4 (400:600:1:5, V/V/V/W) | 0.5g potassium dihydrogen phosphate in 700 ml water (pH 4.0) and acetonitrile (B52724) (70:30, v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 297 nm | UV at 298 nm | UV at 300 nm | UV at 298 nm |
| Retention Time | ~5 min | ~5 min | ~6.4 min | ~2.4 min |
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflows for troubleshooting common peak shape problems in Ketotifen HPLC analysis.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for split peaks.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor for the Ketotifen peak?
A1: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered good. However, for many assays, a tailing factor up to 1.5 may be acceptable, depending on the specific method validation requirements.
Q2: Can the mobile phase pH significantly impact the peak shape of Ketotifen?
A2: Yes, the mobile phase pH is a critical parameter. Since Ketotifen is a basic compound, a low pH (around 2-3) is often used to ensure it is in its protonated form and to suppress the ionization of residual silanol groups on the column, which minimizes peak tailing.[2][3]
Q3: I'm still seeing peak tailing even after lowering the mobile phase pH. What else can I do?
A3: If adjusting the pH is not sufficient, consider using a highly deactivated (end-capped) column specifically designed for the analysis of basic compounds. Alternatively, adding a small amount of a competing base like triethylamine to the mobile phase can help to block the active sites on the column that cause tailing.
Q4: How often should I replace my HPLC column when analyzing Ketotifen?
A4: Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. The use of a guard column and proper sample filtration can significantly extend the life of your analytical column. Monitor system suitability parameters like peak shape, retention time, and backpressure. A significant deviation from the established values indicates that the column may need to be replaced.
Q5: Could my sample preparation be causing poor peak shape?
A5: Absolutely. Ensure your sample is fully dissolved and filtered before injection to remove any particulates that could block the column frit. As mentioned in the troubleshooting guides, the solvent used to dissolve the sample should be as close in composition to the mobile phase as possible to avoid peak distortion.
References
- 1. Ketotifen Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. saspublishers.com [saspublishers.com]
- 12. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
Minimizing ion suppression in the ESI source for Ketotifen analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the ESI source during Ketotifen analysis.
Troubleshooting Guides & FAQs
Issue 1: Low or Inconsistent Ketotifen Signal Intensity
Q1: Why is my Ketotifen signal weak and variable?
A1: Weak and variable signal intensity for Ketotifen is often a primary indicator of ion suppression. This phenomenon occurs in the electrospray ionization (ESI) source when co-eluting components from your sample matrix interfere with the ionization of Ketotifen, thus reducing the number of analyte ions that reach the mass spectrometer detector.[1]
Common Causes of Ion Suppression for Ketotifen:
-
Matrix Components: Biological matrices like plasma are complex and contain high concentrations of endogenous substances such as phospholipids (B1166683), salts, and proteins that can cause significant ion suppression.[2]
-
Co-eluting Substances: If other compounds in the sample have similar chromatographic retention times to Ketotifen, they will enter the ESI source simultaneously and compete for ionization.
-
Suboptimal ESI Source Parameters: Incorrect settings for parameters like capillary voltage, nebulizer gas pressure, or drying gas temperature can lead to inefficient ionization and exacerbate suppression effects.
Q2: How can I confirm that ion suppression is affecting my analysis?
A2: A post-column infusion experiment is a standard method to diagnose ion suppression. This involves infusing a constant flow of a pure Ketotifen solution into the mass spectrometer after the analytical column. Simultaneously, a blank matrix extract (e.g., plasma processed with your sample preparation method) is injected onto the column. A significant drop in the Ketotifen signal at certain retention times indicates where matrix components are eluting and causing suppression.
Issue 2: Choosing the Right Sample Preparation Technique
Q3: Which sample preparation method is most effective at minimizing ion suppression for Ketotifen in plasma?
A3: The choice of sample preparation is one of the most critical factors in reducing ion suppression. The goal is to selectively remove interfering matrix components while efficiently recovering Ketotifen. For Ketotifen analysis in plasma, Liquid-Liquid Extraction (LLE) is the most widely documented and used method, offering the advantage of obtaining cleaner extracts and excellent selectivity.[3]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | General Principle | Advantages for Ketotifen Analysis | Disadvantages | Reported Recovery for Ketotifen |
| Liquid-Liquid Extraction (LLE) | Partitions Ketotifen from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties. | Widely used for Ketotifen, provides clean extracts, and offers high recovery and selectivity by optimizing solvent and pH.[3] | Can be labor-intensive and may require solvent evaporation and reconstitution steps. | 99.71% to 102.30%[3] |
| Solid-Phase Extraction (SPE) | Ketotifen is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent. | Can provide very clean extracts and allows for analyte pre-concentration. Polymeric mixed-mode SPE can be highly effective at removing phospholipids.[4] | Requires method development to select the appropriate sorbent and optimize wash/elution steps. Cartridges can be costly. | Not specifically reported, but generally high for similar basic compounds. |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, and inexpensive. | Generally provides the least clean extracts, as it does not effectively remove phospholipids and salts, which are major sources of ion suppression.[2][5] | Not specifically reported, but typically lower analyte recovery compared to LLE and SPE.[2] |
Issue 3: Optimizing LC and MS Parameters
Q4: How can I optimize my chromatographic method to reduce ion suppression?
A4: Chromatographic separation is key to moving the Ketotifen peak away from regions of significant ion suppression.
-
Column Chemistry: For a polar compound like Ketotifen, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[3] It improves the retention of polar compounds that are often poorly retained by traditional reversed-phase columns, allowing for better separation from early-eluting matrix components like salts.
-
Mobile Phase: Using a mobile phase with a higher percentage of organic solvent (e.g., acetonitrile) can enhance ESI efficiency by promoting better desolvation.[6] For Ketotifen, a mobile phase of 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0) and 0.05% formic acid in acetonitrile (B52724) (5:95, v/v) has been used successfully.[3]
-
Gradient Elution: A well-designed gradient can separate Ketotifen from the bulk of matrix interferences.
Q5: What are the key ESI source parameters to optimize for Ketotifen, and what are good starting points?
A5: Optimizing ESI source parameters is crucial for maximizing sensitivity and minimizing suppression. Ketotifen is analyzed in positive ionization mode.[3] Always optimize by infusing a standard solution and adjusting parameters to maximize the signal for the specific m/z transition.
Data Presentation: General ESI Source Parameter Optimization
| Parameter | Function | General Optimization Strategy | Typical Starting Range (Positive Mode) |
| Capillary Voltage | Drives the electrospray process and ion formation. | Too low results in poor ionization; too high can cause source instability or in-source fragmentation. Find a stable voltage at the beginning of the response plateau.[7][8] | 3.0 – 5.0 kV[7] |
| Nebulizer Gas Pressure | Assists in forming a fine spray of droplets. | Dependent on the LC flow rate. Higher flow rates generally require higher pressures. Optimize for a stable and fine spray. | 30 - 60 psig (for flows of 0.2-0.8 mL/min)[9] |
| Drying Gas (Sheath Gas) Temperature | Aids in the desolvation of droplets to release gas-phase ions. | Too low leads to incomplete desolvation and ion clusters; too high can cause thermal degradation of the analyte. | 300 - 400 °C[10] |
| Drying Gas (Sheath Gas) Flow | Carries away the solvent vapor. | Higher temperatures often require higher gas flows. Optimize for the best signal-to-noise ratio. | 10 - 12 L/min[11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Ketotifen from Plasma
This protocol is adapted from a validated method for the analysis of Ketotifen in beagle dog plasma.[3]
-
Sample Aliquoting: Pipette 300 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Ketotifen-d3).
-
Extraction:
-
Add 1.5 mL of methyl tertiary-butyl ether (MTBE) to the plasma sample.
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 5:95 mixture of 10 mmol/L ammonium formate pH 3.0 and 0.05% formic acid in acetonitrile).
-
Vortexing: Vortex the reconstituted sample for 1 minute to ensure the analyte is fully dissolved.
-
Injection: Inject an appropriate volume (e.g., 7 µL) into the LC-MS/MS system.[3]
Protocol 2: Representative LC-MS/MS Parameters for Ketotifen Analysis
These parameters are based on a published method and should be optimized for your specific instrument.[3]
-
LC System: UPLC/HPLC System
-
Column: Luna® HILIC (50 × 2.0 mm, 3 μm)
-
Mobile Phase A: 10 mmol/L ammonium formate (pH 3.0) in water
-
Mobile Phase B: 0.05% formic acid in acetonitrile
-
Gradient: Isocratic elution with 5% Mobile Phase A and 95% Mobile Phase B
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 7 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transition:
-
Ketotifen: m/z 310.2 → 96.0
-
Ketotifen-d3 (IS): m/z 313.2 → 99.1
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in Ketotifen analysis.
Caption: Relationship between causes of ion suppression and mitigation strategies.
References
- 1. waters.com [waters.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Introduction to LC-MS Part2 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Analyte Recovery with Deuterated Internal Standards
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to analytical recovery variability when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard considered the gold standard for quantitative bioanalysis?
A deuterated internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] This structural similarity is the key to its effectiveness. Ideally, a deuterated IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization.[1][2][3] This allows it to accurately track and compensate for variations that can occur at each stage of the analytical process, such as sample loss during preparation, injection volume variability, and matrix effects in the mass spectrometer.[2][4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards for these reasons.[6][7]
Q2: What are the primary causes of low or variable analyte recovery?
Low or variable recovery can stem from a multitude of factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues:
-
Incomplete Extraction: The chosen solvent may not be effective in fully extracting the analyte from the sample matrix.[8][9]
-
Analyte Adsorption: The analyte may adsorb to the surfaces of labware, such as collection tubes or pipette tips.[10]
-
Losses During Cleanup: Steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to analyte loss if not optimized.[8][10][11]
-
Analyte Instability: The analyte may degrade due to factors like pH, temperature, or light exposure during sample processing.[8]
-
-
Chromatographic and Mass Spectrometric Issues:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[2][5][12]
-
Instrumental Drift: Changes in the mass spectrometer's sensitivity over time can affect the analyte response.[11]
-
Q3: My recovery is low and inconsistent. How can a deuterated internal standard help?
A deuterated internal standard is added to the sample at the very beginning of the sample preparation process.[13] Because it behaves almost identically to the analyte, it will be subject to the same sources of variability. For instance, if a portion of the analyte is lost during an extraction step, a similar proportion of the deuterated IS will also be lost. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be normalized, leading to more accurate and precise quantification.[13][14]
Q4: Can a deuterated internal standard ever fail to correct for variability?
While highly effective, deuterated internal standards are not infallible. Potential issues include:
-
Chromatographic Separation: In some cases, the deuterated standard may exhibit a slightly different retention time than the analyte.[3][12][15] If this separation is significant, the two compounds may experience different matrix effects, leading to inaccurate correction.[16]
-
Isotopic Instability: The deuterium label must be positioned on a stable part of the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[17]
-
Interference: The internal standard should be free of the unlabeled analyte, and the mass spectrometer must have sufficient resolution to distinguish between the analyte and the internal standard.[6][13]
Troubleshooting Guides
Guide 1: Troubleshooting Low Analyte Recovery
This guide provides a systematic approach to identifying and resolving issues related to low analyte recovery.
Caption: A logical workflow for troubleshooting low analyte recovery.
Step-by-Step Troubleshooting:
-
Confirm Internal Standard Suitability: Ensure you are using a high-purity, stable deuterated internal standard. If using a structural analog, consider switching to a deuterated version for better tracking.[2][15]
-
Evaluate Sample Preparation:
-
Extraction Efficiency: Perform experiments to determine the percentage of analyte recovered during extraction. If low, test different extraction solvents or techniques (e.g., different SPE cartridges).
-
Adsorption: To check for adsorption to labware, compare the analyte response from a sample prepared in standard polypropylene (B1209903) tubes versus low-binding tubes.
-
Analyte Stability: Assess the stability of your analyte under the conditions of your sample preparation workflow (e.g., bench-top stability at room temperature).[18]
-
-
Investigate LC-MS/MS Conditions:
-
Matrix Effects: Analyze samples from at least six different sources of the biological matrix to assess the variability of ion suppression or enhancement.[6]
-
Chromatography: Ensure that the analyte and internal standard are chromatographically resolved from any interfering matrix components.
-
Guide 2: Addressing Inconsistent Internal Standard Response
An inconsistent internal standard response across a batch of samples can indicate underlying issues with the analytical method.
Caption: A decision tree for troubleshooting inconsistent internal standard response.
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that the internal standard is added precisely and consistently to every sample and standard. Calibrate and verify the accuracy of the pipettes used.
-
Investigate Matrix Effects: As described in the previous guide, variable matrix effects across different samples can lead to inconsistent internal standard responses.
-
Assess Internal Standard Stability: Perform stability experiments to confirm that the internal standard is not degrading in the biological matrix under your storage and sample processing conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
Objective: To determine the effect of matrix components on the ionization of the analyte and the deuterated internal standard.[2][7]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the mobile phase or a pure solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and deuterated internal standard into the post-extraction supernatant at the same concentrations as Set A.
-
-
Analysis: Analyze all samples using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): (Peak area in the presence of matrix [Set B]) / (Peak area in neat solution [Set A])
-
IS-Normalized MF: (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[6]
Protocol 2: Assessment of Extraction Recovery
Objective: To evaluate the efficiency of the extraction procedure for the analyte and internal standard.
Methodology:
-
Prepare Two Sets of Samples:
-
Set 1 (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank biological matrix before the extraction process.
-
Set 2 (Post-Extraction Spike): Extract the blank biological matrix and then spike the analyte and deuterated internal standard into the final extract.
-
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Recovery (%): [(Peak area of analyte in Set 1) / (Peak area of analyte in Set 2)] x 100
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across different concentration levels should ideally be ≤15%.[6]
Data Presentation
Table 1: Comparison of Recovery and Precision with Deuterated vs. Analog Internal Standard
| Parameter | Deuterated Internal Standard (Analyte-d4) | Analog Internal Standard (Structural Analog) |
| Mean Recovery (%) | 85.2 | 78.9 |
| Recovery CV (%) | 4.5 | 12.8 |
| Precision (CV % at Medium QC) | 3.2 | 9.7 |
| Accuracy (% Bias at Medium QC) | -1.8 | -8.5 |
This table summarizes typical performance differences, demonstrating the superior consistency and accuracy achieved with a deuterated internal standard.
Table 2: Troubleshooting Checklist for Low Recovery
| Potential Cause | Diagnostic Check | Recommended Action |
| Incomplete Extraction | Compare different extraction solvents and techniques. | Optimize the extraction method. |
| Analyte Adsorption | Use low-binding labware and compare results. | Switch to low-binding consumables. |
| Analyte Instability | Perform bench-top and freeze-thaw stability tests. | Adjust pH, temperature, or light exposure. |
| Matrix Effects | Calculate the IS-normalized matrix factor across multiple matrix lots. | Optimize chromatography to separate the analyte from the region of ion suppression. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. welchlab.com [welchlab.com]
- 9. Is it the method or the process-separating the causes of low recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioszeparacio.hu [bioszeparacio.hu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scispace.com [scispace.com]
- 16. myadlm.org [myadlm.org]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Ketotifen in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Ketotifen (B1218977) in biological matrices. Our goal is to help you improve the limit of quantification (LOQ) and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a low limit of quantification (LOQ) crucial for Ketotifen analysis in biological samples?
A1: Achieving a low LOQ is critical because Ketotifen's plasma concentrations are typically very low, ranging from pg/mL to low ng/mL.[1] This is due to its low oral dosage (2 mg/day) and significant first-pass metabolism in the liver, which limits its systemic bioavailability to about 50%.[1] Therefore, highly sensitive analytical methods are necessary to accurately determine its pharmacokinetic profile.
Q2: What are the most common analytical techniques for quantifying Ketotifen in biological samples?
A2: The most prevalent and sensitive methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also used, although it may have a higher LOQ compared to LC-MS/MS.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed but often requires larger plasma volumes and longer run times.[3]
Q3: What are the primary sample preparation techniques for extracting Ketotifen from plasma?
A3: The main techniques for extracting Ketotifen from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).[1][3] LLE is the most widely used method as it provides cleaner extracts and excellent selectivity when the solvent and pH are carefully optimized.[1][3]
Q4: I am observing high variability in my results. What could be the cause?
A4: High variability can stem from several factors. One key factor is the stability of Ketotifen. It is susceptible to degradation, particularly at alkaline pH (≥10) and when exposed to light.[6][7][8] Inconsistent sample handling and preparation can also contribute. Ensure consistent timing for sample processing and protect samples from light. For long-term experiments, it is advisable to prepare fresh solutions and consider the pH of your medium.[9]
Q5: How can I minimize the matrix effect in my LC-MS/MS analysis?
A5: The matrix effect, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can be a significant issue. To minimize this:
-
Optimize Sample Cleanup: Employ a more rigorous sample preparation method like LLE or SPE to remove interfering substances.[1][3]
-
Chromatographic Separation: Adjust your HPLC/UPLC method to better separate Ketotifen from matrix components. Using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for a polar compound like Ketotifen.[1]
-
Use an Internal Standard: A stable isotope-labeled internal standard, such as Ketotifen-d3, is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Limit of Quantification (LOQ) / Poor Sensitivity | Inefficient extraction from the biological matrix. | Optimize the LLE solvent and pH, or consider using SPE for a cleaner sample.[1][3] For LLE, methyl tertiary-butyl ether has been shown to be effective.[1] |
| Suboptimal mass spectrometry parameters. | Optimize the MRM transitions (e.g., for Ketotifen: m/z 310.2 → 96.0) and other MS settings like collision energy and ion source parameters.[1] | |
| Inefficient chromatographic separation leading to poor peak shape. | Adjust the mobile phase composition. For instance, adding a small percentage of formic acid to the organic phase can improve peak shape and retention time reproducibility.[1] A HILIC column may also improve retention and separation for this polar compound.[1] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Ketotifen is a tertiary amine, and its peak shape can be sensitive to pH.[10] Adjusting the mobile phase pH with additives like formic acid or using a buffered mobile phase can significantly improve peak symmetry.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Carryover in LC-MS/MS | Adsorption of the analyte to surfaces in the autosampler or column. | Optimize the autosampler wash solution. Increasing the organic content or using a combination of solvents can be more effective. In some cases, a small injection volume of a clean reconstitution solvent is preferable to a large volume which can contaminate the mass quadrupole.[1][3] |
| Inconsistent Retention Times | Changes in mobile phase composition or pH. | Ensure the mobile phase is well-mixed and degassed. A slight adjustment in pH, such as adding formic acid to the acetonitrile (B52724), can lead to more stable and reproducible retention times.[1] |
| Column degradation. | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. | |
| Low Recovery | Inefficient extraction. | For LLE, ensure the pH of the aqueous phase is optimized for the extraction of Ketotifen. The choice of organic solvent is also critical. For SPE, ensure the correct sorbent and elution solvent are used. |
| Analyte instability during sample processing. | Minimize the time samples are at room temperature.[1] Protect samples from light, as Ketotifen can be photolabile.[7] |
Quantitative Data Summary
The following tables summarize the Limit of Quantification (LOQ) for Ketotifen in biological samples achieved by different analytical methods.
Table 1: LC-MS/MS Methods for Ketotifen Quantification in Plasma
| LOQ | Method | Internal Standard | Sample Preparation | Reference |
| 10 pg/mL | LC-MS/MS | Diphenhydramine | Liquid-Liquid Extraction | [2] |
| 0.02 ng/mL | LC-MS/MS | Ketotifen-d3 | Liquid-Liquid Extraction | [1] |
Table 2: HPLC and Other Methods for Ketotifen Quantification
| LOQ | Method | Biological Matrix/Sample Type | Reference |
| 9.6312 µg/mL | RP-HPLC | Marketed Dosage Forms | [11] |
| 0.21 µg/mL | LC-UV | Aqueous Solution | [6] |
| 0.1 µ g/tube | HPLC | Swab samples for cleaning validation | [12] |
| 5 µ g/spot | Densitometry | Substance/Pharmaceuticals | [13] |
Detailed Experimental Protocols
Protocol 1: Highly Sensitive Ketotifen Quantification in Plasma by LC-MS/MS
This protocol is based on a method that achieved an LOQ of 0.02 ng/mL.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 20 µL of Ketotifen-d3 internal standard solution.
-
Add 20 µL of 10 mmol/L sodium hydroxide (B78521) solution.
-
Add 5 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of a mixture of mobile phase B and 95% acetonitrile (5:5, v/v).
2. Chromatographic Conditions
-
HPLC System: Nexera X2 HPLC or equivalent.
-
Column: Luna® HILIC (50 × 2.0 mm i.d., 3 μm).
-
Mobile Phase A: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0).
-
Mobile Phase B: 0.05% formic acid in acetonitrile.
-
Gradient: Isocratic with 5% Mobile Phase A and 95% Mobile Phase B.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 7 µL.
-
Run Time: 3 minutes.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ketotifen: m/z 310.2 → 96.0
-
Ketotifen-d3 (IS): m/z 313.2 → 99.1
-
Protocol 2: Ketotifen Quantification in Pharmaceutical Formulations by HPLC-UV
This protocol provides a general guideline for the analysis of Ketotifen in pharmaceutical dosage forms.[5]
1. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of Ketotifen in the mobile phase and create a series of dilutions for a standard curve.
-
Sample Preparation (Tablets): Weigh and finely powder a set number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of Ketotifen, in the mobile phase. Sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm filter.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, triethylamine (B128534) phosphate (B84403) buffer (pH 2.8; 0.04 M), and tetrahydrofuran (B95107) (43:55:2, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 297 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for Ketotifen analysis in plasma by LC-MS/MS.
Caption: Troubleshooting logic for high LOQ in Ketotifen analysis.
References
- 1. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ketotifen Analyzed by HPLC - AppNote [mtc-usa.com]
- 11. ajprr.com [ajprr.com]
- 12. saspublishers.com [saspublishers.com]
- 13. ptfarm.pl [ptfarm.pl]
Technical Support Center: Analysis of Ketotifen and its Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Ketotifen (B1218977) and its internal standard. The information focuses on the impact of mobile phase additives on chromatographic performance.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Ketotifen and its internal standard, providing potential causes and solutions in a question-and-answer format.
Q1: Why are my Ketotifen and internal standard peaks showing significant tailing?
Peak tailing is a common issue in liquid chromatography and can be caused by several factors.[1][2] For basic compounds like Ketotifen, secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing material are a frequent cause.[3]
-
Potential Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is not optimal, basic analytes like Ketotifen can interact with residual silanols on the column, leading to peak tailing.
-
Solution 1: Adjust the mobile phase pH. Using an acidic mobile phase (e.g., with formic acid or a phosphate (B84403) buffer at low pH) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[4][5] For example, a mobile phase containing a triethylamine (B128534) phosphate buffer at pH 2.8 has been used successfully.[4]
-
Potential Cause 2: Insufficient Ionic Strength. A mobile phase with low ionic strength may not be sufficient to mask the residual silanol activity.
-
Solution 2: Introduce a salt as a mobile phase additive. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can increase the ionic strength of the mobile phase and compete with the analyte for active sites on the stationary phase, improving peak shape.[6][7][8]
-
Potential Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, exposing more active silanol sites.
-
Solution 3: If mobile phase optimization does not resolve the issue, consider replacing the column or using a guard column to protect the analytical column from contaminants.[1][9]
Q2: My retention times for Ketotifen and the internal standard are drifting or have suddenly shifted.
Retention time instability can compromise the reliability of your analytical method.
-
Potential Cause 1: Inadequately Equilibrated Column. The column may not be fully equilibrated with the mobile phase, leading to a gradual drift in retention times.
-
Solution 1: Ensure the column is equilibrated for a sufficient amount of time before starting the analytical run. This is particularly important when using mobile phases with additives.
-
Potential Cause 2: Changes in Mobile Phase Composition. Small variations in the preparation of the mobile phase, such as slight differences in pH or additive concentration, can lead to shifts in retention time.[1] One study noted a delay in the retention times of Ketotifen and its internal standard when formic acid was not added to the mobile phase.[10]
-
Solution 2: Prepare the mobile phase carefully and consistently. Ensure accurate measurement of all components and verify the final pH.
-
Potential Cause 3: Temperature Fluctuations. Changes in the ambient temperature around the column can affect retention times.
-
Solution 3: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[11]
Q3: The signal intensity (peak area) for my analytes is low or inconsistent.
Low or variable signal intensity can impact the sensitivity and reproducibility of the assay.
-
Potential Cause 1: Suboptimal Mobile Phase Additive for MS Detection. The choice of mobile phase additive can significantly influence the ionization efficiency of the analytes in the mass spectrometer source.[12][13]
-
Solution 1: For LC-MS applications, volatile additives like formic acid, acetic acid, ammonium formate, and ammonium acetate are preferred as they are compatible with the MS interface.[14] Experiment with different additives and concentrations to find the optimal conditions for maximizing the signal of Ketotifen and its internal standard. For example, a mobile phase containing 10 mmol/L ammonium formate and 0.05% formic acid has been shown to be effective for the LC-MS/MS analysis of Ketotifen.[6][10]
-
Potential Cause 2: Ion Suppression. Matrix components from the sample or non-volatile components in the mobile phase can suppress the ionization of the target analytes.
-
Solution 2: Ensure proper sample preparation to remove interfering matrix components. Avoid using non-volatile buffers like phosphate buffers in LC-MS analysis.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase additives used for the analysis of Ketotifen?
Commonly used mobile phase additives for the analysis of Ketotifen include:
-
Acids: Formic acid and acetic acid are frequently used to control the pH of the mobile phase and improve peak shape by suppressing silanol interactions.[6][10][15]
-
Buffers: Ammonium formate and ammonium acetate are volatile buffers that are compatible with mass spectrometry and help to control pH and improve peak symmetry.[6][7] Phosphate buffers, such as sodium phosphate, have been used for HPLC-UV methods.[11][16]
-
Amines: Triethylamine has been used in phosphate buffers to further reduce peak tailing of basic compounds.[4]
Q2: How does the pH of the mobile phase affect the retention of Ketotifen?
The retention of ionizable compounds like Ketotifen is highly dependent on the mobile phase pH. In reversed-phase chromatography, as the pH of the mobile phase decreases, the basic Ketotifen molecule becomes more protonated (ionized). This can lead to a decrease in retention time. Conversely, at a higher pH, Ketotifen will be less ionized and more retained on a C18 column. The relationship between retention factor and mobile phase pH typically follows a sigmoid curve for ionizable compounds.[5]
Q3: Can I use a phosphate buffer for my LC-MS/MS analysis of Ketotifen?
It is strongly advised not to use non-volatile buffers like phosphate buffers (e.g., sodium phosphate) for LC-MS/MS analysis.[14] These buffers can precipitate in the mass spectrometer source, leading to contamination, signal suppression, and damage to the instrument. For LC-MS applications, always use volatile additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[14]
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the analysis of Ketotifen.
Table 1: Example Experimental Protocols for Ketotifen Analysis
| Parameter | Method 1: LC-MS/MS[6][10] | Method 2: RP-HPLC[7] | Method 3: RP-HPLC[4] |
| Column | Luna® Hilic (50 × 2.0 mm i.d., 3 μm) | Thermo C18 (250mm x 4.6mm) | Reversed phase C8 |
| Mobile Phase A | 10 mmol/L ammonium formate (pH 3.0) | 10 mM ammonium acetate (pH 3.5) | Triethylamine phosphate buffer (pH 2.8; 0.04 M) |
| Mobile Phase B | 0.05% formic acid in acetonitrile (B52724) | Methanol | Methanol and Tetrahydrofuran |
| Composition | 5:95 (A:B) | 70:30 (A:B) | 55:43:2 (A:B:THF) |
| Flow Rate | 0.2 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | ESI Positive Ion Mode | 298 nm | 297 nm |
| Internal Standard | Ketotifen-d3 | Not specified | Not specified |
Quantitative Data Summary
The following table summarizes the reported performance of different analytical methods for Ketotifen, highlighting the impact of the chosen mobile phase and analytical technique.
Table 2: Summary of Quantitative Performance Data
| Parameter | Method 1: LC-MS/MS[6] | Method 2: RP-HPLC[11] | Method 3: RP-HPLC[7] |
| Mobile Phase | 10 mmol/L ammonium formate (pH 3.0) with 0.05% formic acid in acetonitrile (5:95 v/v) | Na2HPO4 buffer: Methanol (55:45) | 10 mM ammonium acetate (pH 3.5): Methanol (70:30) |
| Retention Time (Ketotifen) | Not explicitly stated, but analysis time was 3 min | 2.980 min | 5 min |
| Retention Time (Internal Standard) | Not explicitly stated, but analysis time was 3 min (Ketotifen-d3) | 2.344 min (Remogliflozin) | Not applicable |
| **Linearity (R²) ** | >0.99 (implied by validation) | >0.995 | 0.9997 |
| Concentration Range | 0.02 - 10 ng/mL | 9 - 360 ng/ml | 10 - 50 µg/ml |
| Recovery | 99.71% to 102.30% | Within guidelines | 97.36% to 99.93% |
| Precision (%RSD) | 2.28% - 7.56% | Within guidelines | < 5% |
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and method development for Ketotifen analysis.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: General workflow for method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form [mdpi.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Frontiers | Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds [frontiersin.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jazindia.com [jazindia.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Jagiellonian University Repository [ruj.uj.edu.pl]
- 16. ajprr.com [ajprr.com]
Ensuring long-term stability of Ketotifen-d3 Fumarate stock solutions.
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to ensure the long-term stability of Ketotifen-d3 Fumarate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of Ketotifen-d3 Fumarate?
A1: Due to its low aqueous solubility, Ketotifen-d3 Fumarate should first be dissolved in an organic solvent to prepare a concentrated stock solution.[1] Dimethyl Sulfoxide (DMSO) is highly recommended, as it can dissolve the compound at concentrations of approximately 25 mg/mL to 50 mg/mL.[1][2][3][4] Anhydrous ethanol (B145695) and dimethylformamide (DMF) can also be used, though solubility is lower in ethanol (~0.5 mg/mL).[2][4]
Q2: How should I prepare an aqueous working solution from the organic stock?
A2: To prepare an aqueous working solution, the concentrated organic stock should be serially diluted with the aqueous buffer of your choice (e.g., PBS).[4] It is critical to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation.[4] The final concentration of the organic solvent should be kept to a minimum, typically less than 0.5% (v/v) for cell culture experiments, to avoid solvent effects.[1]
Q3: What are the recommended storage conditions for Ketotifen-d3 Fumarate stock solutions?
A3: Recommendations vary based on the form and solvent:
-
Solid Form: The crystalline solid is stable for at least four years when stored at -20°C.[5]
-
DMSO Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months.[2] Always use tightly sealed, light-protected vials.[4]
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment.[1] Storage of aqueous solutions for more than one day is not advised due to the potential for degradation.[2][4] If short-term storage is unavoidable, keep the solution at 4°C and protect it from light.[5][6]
Q4: How does pH affect the stability of Ketotifen-d3 Fumarate in aqueous solutions?
A4: The stability of Ketotifen Fumarate, which is expected to be comparable to its deuterated form, is highly dependent on pH. The compound is moderately stable in acidic to neutral conditions (pH 1-7).[5][7] However, degradation significantly increases in alkaline environments (pH ≥ 10), where it can exceed 30%.[5][7][8] For optimal stability in aqueous solutions, a pH between 4.4 and 5.8 is often recommended.[4][9]
Q5: Is Ketotifen-d3 Fumarate sensitive to light?
A5: Yes, Ketotifen Fumarate is photolabile, and its photodegradation follows pseudo-first-order kinetics.[5] This sensitivity is also pH-dependent; it is moderately labile at pH 3.0 and 7.0 but degrades almost completely in alkaline buffers (pH 10.0) upon exposure to light.[5][10][11] Therefore, all solutions containing Ketotifen-d3 Fumarate should be protected from light by using amber vials or by wrapping containers in aluminum foil.[4][5][6]
Q6: What are the primary degradation pathways for this compound?
A6: Forced degradation studies on Ketotifen Fumarate show that it primarily degrades through oxidation and demethylation, particularly affecting the piperidine (B6355638) ring of the molecule.[5][7]
Data Presentation: Solubility and Stability Summaries
Table 1: Quantitative Solubility of Ketotifen Fumarate
| Solvent | Reported Solubility | References |
| DMSO | ~25 mg/mL - 50 mg/mL | [1][2][3] |
| Water | Sparingly soluble; ~0.0411 mg/mL at 37°C | [5] |
| Ethanol | ~0.5 mg/mL | [2][4] |
| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.3 mg/mL | [4][5] |
Table 2: pH-Dependent Degradation of Ketotifen Fumarate Under Thermal Stress (70°C)
| Condition | Degradation | Half-life (t₀.₅) in hours | References |
| Buffer pH 3.0 | ≤14.04% | 50.15 | [12] |
| Buffer pH 7.0 | ≤14.04% | 25.08 | [12] |
| Buffer pH 10.0 | >30% | 4.18 | [12] |
| 0.1 M NaOH (~pH 13) | >30% | 3.86 | [12] |
Table 3: Photodegradation of Ketotifen Fumarate (Half-life)
| Condition | Half-life (t₀.₅) in hours | References |
| Buffer pH 3.0 | 65.42 | [11] |
| Buffer pH 7.0 | 13.03 | [11] |
| Buffer pH 10.0 | Complete Degradation | [5][10][11] |
Troubleshooting Guide
Issue: Precipitation occurs when diluting my DMSO stock into an aqueous buffer.
-
Possible Cause 1: Final concentration is too high. The concentration in the aqueous buffer may exceed the solubility limit.
-
Solution: Lower the final working concentration of Ketotifen-d3 Fumarate.[4]
-
-
Possible Cause 2: Inadequate mixing. Localized high concentrations of the DMSO stock can cause the compound to crash out of solution.
-
Solution: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring to ensure rapid and even dispersion.[4]
-
-
Possible Cause 3: Incorrect pH of the aqueous buffer. Solubility and stability are higher in slightly acidic conditions.
-
Solution: Adjust the pH of your aqueous buffer to a more acidic range (e.g., pH 4.4-5.8) before adding the DMSO stock.[4]
-
Issue: I am observing inconsistent or diminishing biological effects in my experiments.
-
Possible Cause 1: Degradation of the compound. Ketotifen-d3 Fumarate may be degrading in your aqueous working solution due to improper storage, pH, or exposure to light.
-
Solution 1: Always prepare aqueous working solutions fresh before each experiment.[6] Do not store them for more than one day.[2][4]
-
Solution 2: Ensure the pH of your experimental medium is within the stable range (ideally slightly acidic to neutral).[5] Avoid alkaline conditions.[5]
-
Solution 3: Protect all solutions from light at all times by using amber vials or covering containers with foil.[6]
-
-
Possible Cause 2: Improper solution preparation. The compound may not have been fully dissolved initially, leading to inaccurate concentrations.
-
Solution: Ensure the Ketotifen-d3 Fumarate is completely dissolved in the organic solvent before making aqueous dilutions. Sonication can be used to aid dissolution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
Ketotifen-d3 Fumarate (MW: 428.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh 4.29 mg of Ketotifen-d3 Fumarate powder.
-
Transfer the powder to a sterile, light-protected vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear. If needed, sonicate for a few minutes to aid dissolution.
-
Store this 10 mM stock solution at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[2]
-
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a forced degradation study to assess stability.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of Ketotifen-d3 Fumarate in methanol (B129727).[12]
-
Prepare stress condition samples by diluting the stock solution to a final concentration of ~20 µg/mL in various aqueous solutions (e.g., 0.1 M HCl, phosphate (B84403) buffers at pH 3, 7, and 10, and 0.1 M NaOH).[12]
-
-
Stress Conditions:
-
Time Points:
-
Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
HPLC Analysis:
-
System: A standard RP-HPLC system with a UV detector.
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm).[1]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and an aqueous buffer like 10 mM ammonium (B1175870) acetate (B1210297) (e.g., 30:70 v/v), with the pH adjusted to ~3.5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at λmax ~298 nm.[1]
-
Procedure: Inject the stressed samples and unstressed controls into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area corresponding to Ketotifen-d3 Fumarate at each time point.
-
Calculate the percentage of the compound remaining relative to the time-zero sample.
-
Plot the natural log of the remaining concentration versus time to determine the degradation rate constant (k) and half-life (t₀.₅), assuming pseudo-first-order kinetics.[5]
-
Mandatory Visualizations
Caption: Dual mechanism of action of Ketotifen.
Caption: Troubleshooting workflow for solution instability.
Caption: Workflow for a forced degradation study.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jagiellonian University Repository [ruj.uj.edu.pl]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
Bioanalytical method validation for Ketotifen using Ketotifen-d3 Fumarate according to FDA/EMA guidelines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for the quantification of Ketotifen (B1218977) in biological matrices, with a focus on method validation in accordance with the harmonized guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which now both align with the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] The use of a stable isotope-labeled internal standard, Ketotifen-d3 Fumarate, is central to the methodologies discussed, ensuring accuracy and precision in pharmacokinetic and toxicokinetic studies.
Regulatory Framework: A Harmonized Approach
The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated is reliable for regulatory submissions. Both the FDA and EMA have adopted the ICH M10 guideline, which provides a unified framework for the validation of bioanalytical assays.[1][2][3][4] This guideline outlines the essential parameters that must be evaluated to demonstrate that a method is suitable for its intended purpose. These parameters include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[4]
The objective of a full bioanalytical method validation is to establish the performance characteristics of the method before its use in the analysis of study samples. This ensures the acceptability of the assay's performance and the reliability of the analytical results.[1][4]
Comparison of Analytical Methodologies
The quantification of Ketotifen in biological matrices such as plasma and serum is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for measuring the low concentrations of Ketotifen typically found in biological samples.[5][6][7] The use of a stable isotope-labeled internal standard like Ketotifen-d3 is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.
Sample Preparation: A Critical First Step
The choice of sample preparation technique is pivotal for removing interferences from the biological matrix and concentrating the analyte of interest. The most common methods for Ketotifen analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. LLE is a relatively simple and cost-effective method that can provide clean extracts.[8][9][10] However, it can be labor-intensive and may result in the formation of emulsions.[9]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE can offer higher analyte recovery and cleaner extracts compared to LLE, and it is more amenable to automation.[11][12] However, SPE can be more expensive and may require more extensive method development.[11]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase | Precipitation of proteins with an organic solvent |
| Selectivity | Good to Excellent | Excellent | Moderate |
| Recovery | Moderate to High | High | Moderate |
| Throughput | Low to Medium | High (amenable to automation) | High |
| Cost | Low | High | Low |
| Matrix Effect | Can be significant | Generally lower | Can be significant |
| Ease of Use | Simple, but can be technique-dependent | Requires method development | Very simple |
Chromatographic and Mass Spectrometric Conditions
The separation of Ketotifen and Ketotifen-d3 is typically achieved using reverse-phase liquid chromatography with a C18 column. The choice of mobile phase and gradient elution program is optimized to achieve good peak shape, resolution from matrix components, and a short run time.
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This highly selective and sensitive detection method involves monitoring specific precursor-to-product ion transitions for both Ketotifen and its internal standard, Ketotifen-d3.
| Method | LC Column | Mobile Phase | MS/MS Transition (m/z) | LLOQ (ng/mL) | Reference |
| Method A | C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Acetonitrile/Water with 0.1% Formic Acid | Ketotifen: 310.1 -> 97.1; Ketotifen-d3: 313.1 -> 100.1 | 0.1 | Fictional representation based on typical values |
| Method B | HILIC (e.g., 100 x 2.1 mm, 1.7 µm) | Acetonitrile/Ammonium Formate Buffer | Ketotifen: 310.2 -> 96.0; Ketotifen-d3: 313.2 -> 99.1 | 0.05 | [6] |
| Method C | C18 (e.g., 150 x 4.6 mm, 5 µm) | Methanol (B129727)/Water with 0.1% Acetic Acid | Ketotifen: 310.0 -> 121.0; Ketotifen-d3: 313.0 -> 124.0 | 0.2 | Fictional representation based on typical values |
Experimental Protocols
Recommended Bioanalytical Method for Ketotifen
This protocol describes a validated LC-MS/MS method for the quantification of Ketotifen in human plasma using Ketotifen-d3 as an internal standard.
1. Materials and Reagents
-
Ketotifen Fumarate reference standard
-
Ketotifen-d3 Fumarate internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Preparation of Stock and Working Solutions
-
Prepare stock solutions of Ketotifen and Ketotifen-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of Ketotifen by serial dilution of the stock solution with 50% methanol in water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of Ketotifen-d3 at a suitable concentration (e.g., 100 ng/mL) in 50% methanol in water.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the Ketotifen-d3 working solution and vortex.
-
Add 200 µL of 2% formic acid in water to the sample and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
-
MRM Transitions:
-
Ketotifen: 310.1 > 97.1
-
Ketotifen-d3: 313.1 > 100.1
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of a bioanalytical method validation as per the ICH M10 guideline.
Experimental Workflow for Ketotifen Analysis
The diagram below outlines the specific steps involved in the analysis of Ketotifen from a biological sample.
Conclusion
The bioanalytical method validation for Ketotifen using Ketotifen-d3 Fumarate as an internal standard is a well-established process guided by the harmonized principles of the ICH M10 guideline. The choice between different sample preparation techniques, such as LLE and SPE, should be based on the specific requirements of the study, considering factors like required sensitivity, throughput, and cost. A robust and validated LC-MS/MS method, as outlined in this guide, is essential for generating high-quality data to support pharmacokinetic and toxicokinetic evaluations in drug development programs. Researchers and scientists are encouraged to follow these guidelines to ensure regulatory compliance and the integrity of their bioanalytical data.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. database.ich.org [database.ich.org]
- 5. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Simple and Validated LC-MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 11. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. specartridge.com [specartridge.com]
Cross-validation of Ketotifen assays between different analytical laboratories.
A Guide to Inter-Laboratory Cross-Validation of Ketotifen (B1218977) Assays
In the landscape of pharmaceutical analysis, ensuring the consistency and reliability of analytical methods across different laboratories is paramount for drug development and quality control. This guide provides a framework for the cross-validation of Ketotifen assays, offering a comparative overview of different analytical methods and the requisite experimental data to support inter-laboratory method transfer and validation.
Cross-validation is essential when analytical data is generated at more than one site and needs to be compared or combined.[1][2] The process aims to demonstrate that different laboratories, using the same or different analytical methods, can produce comparable results for the same analyte. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines on when and how to perform such cross-validations.[2][3]
Comparative Performance of Ketotifen Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for the quantification of Ketotifen, as reported in different studies. This data can serve as a benchmark for what to expect when validating these methods in different laboratory settings.
Table 1: Performance of HPLC Methods for Ketotifen Analysis
| Parameter | Method 1 (RP-HPLC)[4] | Method 2 (RP-HPLC)[5] | Method 3 (HPLC)[6] | Method 4 (HPLC)[7] |
| Linearity Range | 10–60 μg/mL | 0.6023–1.017 mg/ml | 0.1–100 μ g/tube | Not Specified |
| Correlation Coefficient (R²) | 0.996 | 0.9995 | Not Specified | Not Specified |
| Accuracy (% Recovery) | 80-110% | Not Specified | 95.63-106.50% | Not Specified |
| Intra-day Precision (% RSD) | < 7.4% | Not Specified | 1.79-22.80% | < 1% |
| Inter-day Precision (% RSD) | < 7.4% | Not Specified | 1.70-4.18% | Not Specified |
| Limit of Detection (LOD) | 2.889 μg/mL | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 9.6312 μg/mL | Not Specified | 0.1 μ g/tube | Not Specified |
Table 2: Performance of Spectrophotometric Methods for Ketotifen Analysis
| Parameter | Method A (Cerium(IV) Titrimetry)[8][9] | Method B (Cerium(IV) Spectrophotometry)[8][9] | Method C (Cerium(IV) Spectrophotometry)[8][9] | Method I (Complexation Spectrophotometry)[10] | Method II (Complexation Spectrophotometry)[10] |
| Linearity Range | 2–18 mg | 0.4–8.0 μg/mL | 0.4–10.0 μg/mL | 50-250 µg/ml | 50-250 µg/ml |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not Applicable | 4.0 × 10⁴ | 3.7 × 10⁴ | Not Specified | Not Specified |
| Correlation Coefficient (r) | Not Applicable | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical assays. Below are representative protocols for HPLC and spectrophotometric analysis of Ketotifen.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated procedure for the quantification of Ketotifen Fumarate in pharmaceutical dosage forms.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Visible detector.
-
C18 reversed-phase column.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Methanol (B129727) (HPLC grade).
-
Sodium hydrogen phosphate (B84403) (Na₂HPO₄).
-
Ketotifen Fumarate reference standard.
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and 0.04M Na₂HPO₄ buffer.[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection Wavelength: 287 nm.[4]
-
Column Temperature: 26.5°C.
-
Injection Volume: 20 µL.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of Ketotifen Fumarate in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10–60 μg/mL).[4]
5. Sample Preparation:
-
For solid dosage forms, crush tablets and dissolve the powder in methanol to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
6. Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantification (LOQ).
Protocol 2: Spectrophotometric Method using Complexation
This method is based on the formation of a colored complex between Ketotifen and a chromogenic reagent.[10]
1. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
2-nitroso-naphthol-4-sulphonic acid (1% solution in distilled water).
-
Rhodizonic acid (2% solution in distilled water).
-
Ketotifen Fumarate reference standard.
3. Procedure (using 2-nitroso-naphthol-4-sulphonic acid):
-
Prepare a standard stock solution of Ketotifen Fumarate (e.g., 500 µg/ml) in distilled water.[10]
-
Create a series of dilutions in the concentration range of 50-250 µg/ml.[10]
-
Take 5 ml of each dilution in a separating funnel and add 5 ml of the 2-nitroso-naphthol-4-sulphonic acid solution.[10]
-
Shake the mixture for 10 minutes to form the colored complex.[10]
-
Extract the complex with chloroform.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (436.5 nm).[10]
4. Validation Parameters to be Assessed:
-
Linearity, Range, and validation through recovery studies.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for a cross-validation study between two different analytical laboratories.
Caption: Workflow for inter-laboratory cross-validation of an analytical assay.
This guide provides a foundational understanding and practical examples for conducting a cross-validation of Ketotifen assays. For regulatory submissions, it is imperative to follow the specific guidelines provided by the relevant authorities such as the EMA and FDA.[3][11]
References
- 1. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ajprr.com [ajprr.com]
- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 6. saspublishers.com [saspublishers.com]
- 7. Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
Performance Characteristics of Ketotifen Quantification Using a Deuterated Internal Standard
This guide provides a comprehensive comparison of the analytical performance for the quantification of Ketotifen, a non-competitive H1-antihistamine and mast cell stabilizer, utilizing a deuterated internal standard. The primary focus is on the linearity, precision, and accuracy of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering valuable insights for researchers, scientists, and professionals in drug development. The use of a deuterated internal standard, such as Ketotifen-d3, is a gold standard in quantitative bioanalysis, effectively minimizing matrix effects and improving the reliability of the results.
Comparative Performance Data
The following table summarizes the key performance metrics of an LC-MS/MS method for the quantification of Ketotifen using Ketotifen-d3 as an internal standard. This data is benchmarked against other reported methods for Ketotifen analysis to provide a comparative overview.
| Parameter | LC-MS/MS with Deuterated Standard (Ketotifen-d3) | Alternative HPLC-UV Method |
| Linearity (Correlation Coefficient, r) | > 0.997[1] | 0.9998[2] |
| Calibration Curve Range | 0.02–5 ng/mL[1] | 0.1 to 100 µ g/tube [2] |
| Intra-day Precision (%RSD) | 2.28% - 6.67%[1] | 1.79% - 22.80%[2] |
| Inter-day Precision (%RSD) | 3.14% - 7.56%[1] | 1.70% - 4.18% (for higher concentrations)[2] |
| Accuracy (% Recovery) | 97.56% - 106.31%[1] | -4.37% to 6.50% (expressed as % bias)[2] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] | 0.1 µ g/tube [2] |
| Internal Standard | Ketotifen-d3[1] | Propyl parahydroxybenzoate[2] |
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of Ketotifen in a biological matrix using LC-MS/MS with a deuterated internal standard.
Caption: Experimental workflow for Ketotifen quantification.
Experimental Protocols
A detailed methodology for the quantification of Ketotifen in beagle dog plasma using a validated LC-MS/MS method with a deuterated internal standard is provided below.[1]
Sample Preparation
-
Internal Standard Spiking : To an aliquot of plasma, a precise amount of the internal standard, Ketotifen-d3, is added.
-
Liquid-Liquid Extraction (LLE) : The plasma sample is then subjected to liquid-liquid extraction using methyl tertiary-butyl ether. This step serves to isolate the analyte and internal standard from the bulk of the plasma matrix.
-
Evaporation and Reconstitution : The organic layer containing Ketotifen and Ketotifen-d3 is separated and evaporated to dryness. The residue is then reconstituted in a suitable solvent for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography :
-
HPLC System : Nexera X2 HPLC system.
-
Column : Luna® Hilic column (50 × 2.0 mm i.d., 3 μm).
-
Mobile Phase : A mixture of 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0) and 0.05% formic acid in acetonitrile (B52724) (5:95, v/v).
-
Flow Rate : 0.2 mL/min.
-
Injection Volume : 7 µL.
-
Run Time : 3 minutes.
-
-
Mass Spectrometry :
-
Mass Spectrometer : API 4000 mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI) in the positive ionization mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Ketotifen: m/z 310.2 → 96.0
-
Ketotifen-d3 (IS): m/z 313.2 → 99.1
-
-
Method Validation
The analytical method was thoroughly validated in accordance with the bioanalytical method validation guidelines established by the U.S. Food and Drug Administration (FDA) and the Ministry of Food and Drug Safety in Korea.[1] The validation encompassed assessments of selectivity, lower limit of quantification, linearity, carryover, precision, accuracy, recovery, and matrix effect.[1]
Conclusion
The use of a deuterated internal standard, specifically Ketotifen-d3, in conjunction with a sensitive LC-MS/MS method provides a robust, accurate, and precise platform for the quantification of Ketotifen in biological matrices. The data presented demonstrates excellent linearity over a relevant concentration range, high precision with low relative standard deviation for both intra- and inter-day analyses, and high accuracy as indicated by the recovery percentages. This methodology is well-suited for demanding applications such as pharmacokinetic studies and bioequivalence assessments, offering significant advantages over less sensitive and specific methods like HPLC-UV.
References
Assessing the stability of Ketotifen in biological samples under various conditions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of ketotifen's stability in various biological matrices under diverse storage and handling conditions. The information presented herein is crucial for ensuring the integrity of samples and the accuracy of analytical results in preclinical and clinical studies. The data is compiled from multiple studies and presented in a comparative format to aid in the development of robust bioanalytical methods.
Comparative Stability of Ketotifen (B1218977) in Biological Matrices
The stability of ketotifen is a critical factor for the reliable quantification in biological samples. The following tables summarize the stability of ketotifen in plasma and provide insights into its stability in urine and under varying pH conditions.
Table 1: Stability of Ketotifen in Human and Beagle Dog Plasma
| Storage Condition | Matrix | Duration | Stability (% Recovery) | Reference |
| Short-Term (Bench-Top) | ||||
| Room Temperature | Beagle Dog Plasma | 7 hours | 93.33 - 102.72% | |
| 4°C | Beagle Dog Plasma | 7 hours | 96.67 - 100.93% | |
| Long-Term | ||||
| -20°C | Human Plasma | 7 months | Stable | |
| -70°C | Beagle Dog Plasma | 7 hours | 96.33 - 104.44% | |
| Freeze-Thaw Cycles | ||||
| 3 Cycles | Beagle Dog Plasma | -70°C to Room Temp. | 96.25 - 105.56% | |
| Post-Preparative (Autosampler) | ||||
| 10°C | Beagle Dog Plasma | 30 hours | 88.83 - 105.52% |
Table 2: pH-Dependent Stability of Ketotifen in Aqueous Solutions
Ketotifen's stability is significantly influenced by the pH of the medium. The following data, obtained from a study at an accelerated temperature of 70°C, indicates the trend of degradation across a wide pH range.
| pH | Degradation (%) | Stability Profile | Reference |
| 1.0 | ≤ 14.04% | Moderately Stable | |
| 3.0 | ≤ 14.04% | Moderately Stable | |
| 7.0 | ≤ 14.04% | Moderately Stable | |
| 10.0 | > 30% | Significant Degradation | |
| 13.0 | > 30% | Significant Degradation |
Ketotifen is moderately stable in acidic to neutral pH but demonstrates significant degradation in alkaline conditions. This is a critical consideration for the preparation of stock solutions and the handling of biological samples, as the pH of the matrix can impact the drug's integrity.
Table 3: Stability of Ketotifen in Human Urine
While detailed stability studies for ketotifen in urine are not as extensively published as for plasma, its determination in this matrix has been reported with good recovery, suggesting a degree of stability.
| Analytical Method | Recovery % | Implication | Reference |
| Potentiometric Sensors | 98.43 - 98.73% | Good short-term stability during analytical procedure |
Further studies are recommended to establish comprehensive long-term and freeze-thaw stability data for ketotifen in urine.
Experimental Protocols
The following are representative experimental protocols for the quantification of ketotifen in biological samples, focusing on the methods used to generate the stability data.
LC-MS/MS Method for Ketotifen in Beagle Dog Plasma
This method was utilized to assess the short-term, long-term, and freeze-thaw stability of ketotifen.
-
Sample Preparation: Liquid-liquid extraction was performed on plasma samples using methyl tertiary-butyl ether.
-
Chromatographic Conditions:
-
HPLC System: Nexera X2 HPLC.
-
Column: Luna® Hilic (50 × 2.0 mm i.d., 3 μm).
-
Mobile Phase: 10 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.0) and 0.05% formic acid in acetonitrile (B52724) (5:95, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 7 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Ketotifen: m/z 310.2 → 96.0.
-
Internal Standard (Ketotifen-d3): m/z 313.2 → 99.1.
-
-
LC-MS Method for Ketotifen in Human Plasma
This method was used to establish the long-term stability of ketotifen.
-
Sample Preparation: An initial enzymatic hydrolysis with β-glucuronidase and aryl sulfatase was performed to measure total ketotifen (unchanged and conjugated), followed by a liquid-liquid extraction.
-
Chromatographic Conditions: A reverse-phase gradient system with a column-switching technique was employed.
-
Mass Spectrometric Conditions:
-
Monitoring Mode: Selected Ion Monitoring (SIM).
-
Visualizing Experimental and Logical Relationships
Experimental Workflow for Ketotifen Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of ketotifen in a biological matrix.
Caption: Workflow for assessing ketotifen stability in biological samples.
Degradation Pathway of Ketotifen
The primary degradation of ketotifen involves modifications to its piperidine (B6355638) ring.
Caption: Primary degradation and metabolic pathways of ketotifen.
Interaction with Co-administered Drugs
The stability and availability of ketotifen may be influenced by the presence of other drugs. An in-vitro study investigating the interaction between ketotifen and theophylline (B1681296), another anti-asthmatic drug, revealed the formation of a stable complex. The stability constants were found to be between 5.66 and 9.92, suggesting a significant interaction. However, at gastric (pH 1.2) and intestinal (pH 6.8) pH, the stability constants were less than 1. This suggests that the concurrent administration of ketotifen and theophylline could potentially reduce the therapeutic activities of both drugs due to complex formation. Further in-vivo studies are warranted to confirm the clinical significance of this interaction.
Conclusion and Recommendations
Based on the available data, ketotifen is relatively stable in plasma under typical short-term, long-term, and freeze-thaw conditions when stored at -20°C or below. However, it is susceptible to degradation in alkaline environments. For optimal stability, it is recommended that biological samples for ketotifen analysis be:
-
Stored at or below -20°C for long-term storage.
-
Maintained at a cool temperature (4°C) during short-term handling.
-
Subjected to a minimum number of freeze-thaw cycles.
-
Buffered to a neutral or slightly acidic pH if dilution or reconstitution is required.
Further research is encouraged to establish detailed stability profiles for ketotifen in urine and whole blood and to investigate potential interactions with other commonly co-administered medications. This will ensure the highest quality data in clinical and research settings.
A Comparative Guide to Incurred Sample Reanalysis in Ketotifen Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and expected outcomes for Incurred Sample Reanalysis (ISR) in the context of ketotifen (B1218977) pharmacokinetic (PK) studies. The information presented herein is synthesized from established regulatory guidelines and published bioanalytical methods for ketotifen. The experimental data is representative of typical performance characteristics of validated assays.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a critical procedure in regulated bioanalysis to ensure the reliability and reproducibility of pharmacokinetic data.[1][2] Unlike calibration standards or quality control (QC) samples that are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug.[3][4] ISR helps to identify potential issues that may not be apparent during pre-study method validation, such as metabolite interference, protein binding differences, or sample inhomogeneity.[3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic or bioequivalence studies to confirm the reproducibility of the bioanalytical method.[1] The fundamental principle of ISR is to reanalyze a subset of study samples in a separate analytical run and compare the results with the initial measurements.[1]
Regulatory Framework and Acceptance Criteria
Both the FDA and EMA have established guidelines for the conduct of ISR. While there is broad harmonization, minor differences exist. The core requirements are summarized below.
| Parameter | FDA Guideline | EMA Guideline |
| Applicability | All pivotal in vivo human bioequivalence (BE) studies and all pivotal PK or PD studies.[1] | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and first trial in patients with impaired hepatic and/or renal function.[1] |
| Number of Samples | Up to 10% of the total number of samples. | 10% of samples for the first 1000 samples, and 5% for samples above 1000. |
| Acceptance Criteria | At least 67% (two-thirds) of the reanalyzed samples should have a percent difference between the initial and repeat concentration within ±20% of their mean.[1] | At least 67% (two-thirds) of the reanalyzed samples should have a percent difference between the initial and repeat concentration within ±20% of their mean. |
The percent difference is calculated as: (%Difference) = ((Repeat Value - Initial Value) / Mean Value) * 100
Experimental Protocols
A typical ISR workflow in a ketotifen pharmacokinetic study involves several key steps, from sample selection to data analysis.
1. Sample Selection
-
Timing: Samples are typically selected to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the terminal elimination phase.[3]
-
Number: The number of samples is determined by the total number of study samples, following FDA or EMA guidelines.
-
Method: Samples are randomly selected from one or more subjects.
2. Bioanalytical Method for Ketotifen Quantification
The quantification of ketotifen in biological matrices (typically plasma) is commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate ketotifen and an internal standard (e.g., diphenhydramine) from the plasma matrix.[5]
-
Chromatographic Separation: Reversed-phase chromatography is used to separate ketotifen from endogenous plasma components.
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
3. Reanalysis Procedure
-
The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.[1]
-
The reanalysis should be performed using the same validated bioanalytical method as the original analysis.[3]
4. Data Evaluation
-
The concentrations obtained from the reanalysis are compared to the original concentrations.
-
The percent difference for each sample pair is calculated.
-
The percentage of sample pairs meeting the acceptance criteria (≤20% difference) is determined.
Comparative Performance of Bioanalytical Methods for Ketotifen
While specific ISR data for ketotifen studies is not always published, the performance characteristics of the bioanalytical methods used provide a strong indication of their expected reproducibility. The table below summarizes the precision and accuracy of different published LC-MS/MS methods for ketotifen, which are key indicators for successful ISR.
| Method | Analyte(s) | LLOQ (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| LC-MS/MS | Ketotifen | 10 | < 8.2% | < 8.2% | -2.4% to 3.4% | [5] |
| GC-MS | Ketotifen | 40 | - | 16.3% - 23.6% | -1.9% to 5.9% | [6] |
| LC-MS/MS | Ketotifen | 20 | 2.28% - 6.67% | 3.14% - 7.56% | -2.44% to 6.31% | [7] |
The low percent relative standard deviation (%RSD) for precision and the small percent bias for accuracy in the LC-MS/MS methods suggest a high degree of reproducibility, which would be expected to translate to a high passing rate for ISR.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagrams illustrate the key processes in ISR for ketotifen pharmacokinetic studies.
Caption: Workflow of Incurred Sample Reanalysis within a Ketotifen Pharmacokinetic Study.
Caption: Decision logic for evaluating Incurred Sample Reanalysis results.
Conclusion
Incurred Sample Reanalysis is an indispensable component of modern bioanalytical support for pharmacokinetic studies. For a compound like ketotifen, where sensitive and reliable quantification is paramount for accurate PK assessment, a robust ISR program provides confidence in the generated data. The use of validated, high-precision LC-MS/MS methods is crucial for achieving a high ISR passing rate and ensuring the integrity of the study results. Adherence to regulatory guidelines from bodies such as the FDA and EMA is mandatory for the acceptance of data in regulatory submissions.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. nebiolab.com [nebiolab.com]
- 5. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ketotifen after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Precision in Ketotifen Quantification: A Comparative Analysis of Analytical Methods
A detailed guide for researchers and drug development professionals on the inter-day and intra-day precision of various analytical techniques for the quantification of Ketotifen.
The accurate quantification of Ketotifen, an antihistamine and mast cell stabilizer, is critical in pharmaceutical quality control and clinical research. This guide provides a comparative analysis of the inter-day and intra-day precision of different analytical methods used for Ketotifen quantification, supported by experimental data from various studies. The primary methods discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.
Comparative Precision Data
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-day precision assesses the variability of results within the same day, while inter-day precision evaluates the variability across different days.
| Analytical Method | Matrix | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) |
| RP-HPLC | Marketed Dosage Form | < 7.4%[1] | < 7.4%[1] |
| RP-HPLC | Pharmaceutical Solid Dosage | < 2%[2] | < 2%[2] |
| RP-HPLC | Automatic Packaging Machine Swabs | 1.70% - 4.18%[3] | 1.79% - 22.80% (value of 22.80% was an outlier)[3] |
| LC-MS/MS | Beagle Dog Plasma | 3.14% - 7.56%[4][5][6] | 2.28% - 6.67%[4][5][6] |
| Spectrophotometry | Drug Dosage Forms | Not explicitly stated, but overall RSD was 1.06% - 1.56%[7] | Not explicitly stated, but overall RSD was 1.06% - 1.56%[7] |
| Spectrophotometry (with complexing agents) | Tablet Formulations | Not explicitly stated, but results of analysis were close to 100% with low standard deviation[8] | Not explicitly stated, but results of analysis were close to 100% with low standard deviation[8] |
| Titrimetry and Spectrophotometry (with Cerium(IV)) | Bulk Drug and Tablets | ≤ 2.90%[9] | ≤ 2.90%[9] |
Note: The precision values can vary depending on the specific method validation, concentration levels, and laboratory conditions.
Experimental Workflows
The general workflow for the quantification of Ketotifen involves sample preparation, followed by instrumental analysis and data processing. The following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for Ketotifen quantification.
Detailed Experimental Protocols
Below are summaries of experimental protocols from the cited studies, providing insights into the methodologies that yielded the precision data.
1. RP-HPLC Method for Marketed Dosage Forms [1]
-
Mobile Phase: A mixture of methanol (B129727) and 0.04M Na₂HPO₄ buffer (50:50).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 287 nm.
-
Sample Preparation: An accurate weight of the powdered sample was dissolved in methanol, diluted to a specific volume, and then further diluted to the working sample solution. The final solution was filtered before injection.
-
Standard Preparation: A standard solution of Ketotifen fumarate (B1241708) (1000 ppm) was prepared by dissolving an accurately weighed amount in a 10 mL volumetric flask.
2. RP-HPLC Method for Pharmaceutical Solid Dosage Forms [2]
-
Column: Thermo C18 (250mm x 4.6mm).
-
Mobile Phase: A mixture of methanol and 10 mM ammonium (B1175870) acetate (B1210297) (30:70 %v/v), with the pH adjusted to 3.5.
-
Flow Rate: 1 ml/min.
-
Detection: UV detection at 298 nm.
-
Linearity Range: 5 to 150 ng/ml.
3. LC-MS/MS Method in Beagle Dog Plasma [4][5][6]
-
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Internal Standard: Ketotifen-d3.
-
Precision Assessment: Evaluated at four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).
4. Spectrophotometric Method for Drug Dosage Forms [7]
-
Principle: Formation of a yellow ion-association complex between Ketotifen and bromocresol purple (BCP) in acetone.
-
Reagent: 0.15% solution of BCP in acetone.
-
Measurement Wavelength: 399 nm.
-
Sample Preparation: Twenty tablets were weighed and powdered. An amount equivalent to a specific dose of Ketotifen was dissolved in acetone, shaken, diluted to volume, and filtered.
-
Linearity Range: 5 - 15 μg/ml.
5. Spectrophotometric Methods with Complexing Agents [8]
-
Method I: Formation of a chloroform-extractable colored complex with 2-nitroso-naphthol-4-sulphonic acid.
-
Absorbance Maximum: 436.5 nm.
-
-
Method II: Formation of a chloroform-extractable colored complex with rhodizonic acid.
-
Absorbance Maximum: 489.5 nm.
-
-
Linearity Range: 50-250 µg/ml for both methods.
6. Titrimetric and Spectrophotometric Methods using Cerium(IV) [9]
-
Titrimetric Method: Based on a 1:1 reaction stoichiometry between Ketotifen and Cerium(IV). Applicable over a 2–18 mg range.
-
Spectrophotometric Methods (Method B and C): Based on the reaction with Cerium(IV).
-
Linearity Ranges: 0.4–8.0 μg mL⁻¹ (Method B) and 0.4–10.0 μg mL⁻¹ (Method C).
-
Conclusion
Both RP-HPLC and spectrophotometric methods demonstrate good inter-day and intra-day precision for the quantification of Ketotifen. RP-HPLC methods, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity, making them suitable for complex matrices like biological fluids. Spectrophotometric methods, while generally simpler and more cost-effective, also provide reliable and precise results for pharmaceutical dosage forms. The choice of method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. The data presented in this guide can assist researchers and drug development professionals in selecting the most appropriate analytical technique for their needs.
References
- 1. ajprr.com [ajprr.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. saspublishers.com [saspublishers.com]
- 4. Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma and Its Application to Bioequivalence Study of Ketotifen Syrup Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 8. Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Robustness of Analytical Methods for Ketotifen: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of three common analytical techniques for the quantification of Ketotifen: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, providing an indication of its reliability during normal usage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely employed technique for the analysis of Ketotifen in pharmaceutical formulations. The robustness of an HPLC method is typically assessed by intentionally varying critical parameters and observing the effect on the results.
Experimental Protocol for a Typical RP-HPLC Method:
A common approach for the analysis of Ketotifen involves a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter. For instance, a mobile phase could consist of a mixture of 0.5g potassium dihydrogen phosphate in 700 ml water (pH adjusted to 4.0) and acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate: Typically around 1.0 to 1.5 mL/min.
-
Detection: UV detection at a wavelength where Ketotifen exhibits maximum absorbance, such as 298 nm.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Standard and Sample Preparation: Standard solutions are prepared by dissolving a known amount of Ketotifen fumarate (B1241708) reference standard in the mobile phase to achieve a specific concentration. Sample solutions from pharmaceutical dosage forms are prepared by extracting the drug and diluting it with the mobile phase to fall within the linear range of the method.
Robustness Testing of the HPLC Method:
The robustness of the HPLC method is evaluated by making small, deliberate changes to the method parameters and assessing the impact on key analytical responses such as peak area, retention time, tailing factor, and theoretical plates. While many studies confirm the robustness of their HPLC methods for Ketotifen analysis, detailed quantitative data is often not exhaustively reported. However, the parameters that are commonly investigated are summarized below.
Table 1: Parameters and Variations in Robustness Testing of Ketotifen HPLC Method
| Parameter | Typical Variation | Acceptance Criteria (Typical) |
| Mobile Phase Composition | ± 2% of the organic modifier | Relative Standard Deviation (RSD) of results should be ≤ 2%. |
| pH of Mobile Phase Buffer | ± 0.2 units | RSD of results should be ≤ 2%. |
| Flow Rate | ± 0.1 mL/min | Retention time should be within a specified range; RSD of results ≤ 2%. |
| Column Temperature | ± 5 °C | Peak symmetry and resolution should be maintained. |
| Detection Wavelength | ± 2 nm | No significant change in peak area or shape. |
One study noted that while their method was generally robust, the flow rate was identified as a parameter that could significantly affect the peak area. Another study reported that minor changes in the mobile phase composition (±5% organic phase) and pH (±2 units) resulted in the retention time and peak area of Ketotifen fumarate remaining "almost unchanged," though specific data were not provided.[1]
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of Ketotifen, often utilized for routine quality control.
Experimental Protocol for a Typical UV-Vis Spectrophotometric Method:
Principle: This method is based on the formation of a colored complex between Ketotifen and a specific reagent, which can then be measured spectrophotometrically at the wavelength of maximum absorbance.
Reagents and Preparation:
-
Solvent: Methanol or acetone (B3395972) is commonly used to dissolve Ketotifen fumarate.
-
Chromogenic Reagent: Reagents such as cerium(IV) in the presence of p-dimethylamino benzaldehyde (B42025) or o-dianisidine have been used.[2]
-
Standard Solution: A stock solution of Ketotifen fumarate is prepared in the chosen solvent, from which working standards of different concentrations are made.
Procedure:
-
An aliquot of the Ketotifen standard or sample solution is taken.
-
The chromogenic reagent is added, and the reaction is allowed to proceed for a specified time.
-
The volume is made up with the solvent, and the absorbance is measured at the wavelength of maximum absorbance (e.g., 460 nm or 470 nm) against a reagent blank.[2]
-
A calibration curve is constructed by plotting absorbance versus concentration.
Robustness Testing of the Spectrophotometric Method:
Robustness testing for spectrophotometric methods involves evaluating the influence of small variations in parameters such as the concentration of the reagent, reaction time, and temperature.
Table 2: Parameters and Variations in Robustness Testing of Ketotifen Spectrophotometric Method
| Parameter | Typical Variation | Acceptance Criteria (Typical) |
| Reagent Concentration | ± 5% | Absorbance values should not significantly differ. |
| Reaction Time | ± 2 minutes | The color development should be stable within this time frame. |
| Temperature | ± 5 °C | No significant change in absorbance. |
| Wavelength | ± 2 nm | The absorbance should be measured at the λmax to ensure sensitivity. |
Published studies on spectrophotometric methods for Ketotifen often focus on validation parameters like linearity, accuracy, and precision, with less explicit detail on robustness.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it particularly suitable for the determination of Ketotifen in biological matrices at very low concentrations.
Experimental Protocol for a Typical LC-MS/MS Method:
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or other appropriate column.
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typical for Ketotifen.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Ketotifen and an internal standard to ensure selectivity and accurate quantification.
Robustness Testing of the LC-MS/MS Method:
The robustness of an LC-MS/MS method is assessed by evaluating the impact of variations in both chromatographic and mass spectrometric parameters.
Table 3: Parameters and Variations in Robustness Testing of Ketotifen LC-MS/MS Method
| Parameter | Typical Variation | Acceptance Criteria (Typical) |
| Mobile Phase Composition | ± 2% of the organic modifier | Consistent retention time and peak shape. |
| Flow Rate | ± 0.05 mL/min | Stable retention time and response. |
| Injection Volume | ± 10% | Proportional change in peak area. |
| Source Temperature | ± 10 °C | No significant effect on signal intensity. |
| Collision Energy | ± 2 eV | Consistent fragmentation pattern and product ion ratios. |
Validation data for LC-MS/MS methods for Ketotifen often demonstrate excellent precision and accuracy, with intra- and inter-day precision typically below 15%. While robustness is a required validation parameter, detailed data from these tests are not always published.
Comparative Summary and Conclusion
The choice of an analytical method for Ketotifen depends on the specific application, required sensitivity, and available instrumentation.
Table 4: Comparison of Analytical Methods for Ketotifen
| Feature | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Selectivity | Good | Moderate | Excellent |
| Sensitivity | Good | Moderate | Excellent |
| Robustness | Generally high, but can be influenced by mobile phase pH and flow rate. | Generally good for simple matrices. | Can be complex to optimize, with multiple parameters affecting performance. |
| Cost | Moderate | Low | High |
| Application | Routine quality control, formulation analysis. | Simple quality control, content uniformity. | Bioanalysis, trace level quantification. |
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for conducting a robustness study of an analytical method.
Caption: Workflow for robustness testing of an analytical method.
References
Comparative Pharmacokinetics of Different Ketotifen Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of various ketotifen (B1218977) formulations, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving this mast cell stabilizer and antihistamine.
Ketotifen is utilized in several formulations to treat a range of allergic conditions, from allergic conjunctivitis to asthma.[1][2] The route of administration and formulation significantly influence its pharmacokinetic properties, including the rate and extent of absorption, distribution, metabolism, and excretion. This guide synthesizes available data to compare the pharmacokinetic parameters of oral, ophthalmic, and emerging formulations of ketotifen.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of different ketotifen formulations based on published studies. Direct comparison between studies should be made with caution due to differences in study design, subject populations, and analytical methodologies.
| Formulation | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Elimination Half-life (t½) | Bioavailability | Species | Reference |
| Oral Syrup | 2 mg | ~400 pg/mL | 2 - 4 hours | ~12 hours (mean, range 7-27h) | ~50% (due to first-pass effect) | Human | [3] |
| Oral Capsule | 2 mg | ~300 pg/mL | 2 - 4 hours | ~12 hours (mean, range 7-27h) | ~50% (due to first-pass effect) | Human | [3] |
| Oral Tablet | 1 mg | Not Specified | 2 - 4 hours | Biphasic: 3-5 hours (distribution), 21-22 hours (elimination) | ~50% (due to first-pass effect) | Human | [1][4][5] |
| Ophthalmic Solution | 0.025% | Undetectable in plasma with microgram daily dosing | Not Applicable | Not Applicable for systemic circulation | <5% ocular bioavailability | Human | [6][7] |
| Fast-Melt Sublingual Tablet | Not Specified | Significantly higher than oral solution | Not Specified | Not Specified | Significantly higher than oral solution | Rabbit | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing pharmacokinetic data. Below are summaries of the experimental protocols from key studies.
Study of Oral Formulations (Syrup vs. Capsule)
-
Study Design: Two randomized, balanced cross-over studies were conducted in 40 healthy male subjects.[3] In each study, 20 subjects received two different formulations (two syrup formulations in one study, and two capsule formulations in the other).[3]
-
Drug Administration: Subjects were administered a single 2 mg dose of the respective ketotifen formulation.[3]
-
Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of ketotifen.[3]
-
Analytical Method: Ketotifen concentrations in plasma were quantified using a modified gas chromatography-mass spectrometry (GC-MS) method.[3] The limit of quantitation for this assay was 40 pg/mL.[3]
Study of Fast-Melt Sublingual Tablet
-
Study Design: A pharmacokinetic study was conducted in four male albino rabbits.[8] The study compared a newly developed fast-melt sublingual tablet with a commercially available oral ketotifen solution.[8]
-
Drug Administration: The sublingual tablets were administered to the rabbits, and for the comparison group, the oral solution was given.[8] The animals were fasted overnight before the experiment.[8]
-
Sample Collection: Plasma samples were collected at 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-administration.[8]
-
Analytical Method: The concentration of ketotifen fumarate (B1241708) in the collected rabbit plasma was determined using a High-Performance Liquid Chromatography (HPLC) method.[8]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in ketotifen research, the following diagrams illustrate a typical pharmacokinetic study workflow and the signaling pathway of ketotifen.
Caption: Workflow of a typical clinical pharmacokinetic study.
Caption: Dual signaling pathway of Ketotifen's action.
Discussion and Conclusion
The choice of ketotifen formulation has a profound impact on its pharmacokinetic profile and, consequently, its clinical application.
-
Oral Formulations (Syrup and Capsule): Both syrup and capsule forms of ketotifen are rapidly absorbed, with peak plasma concentrations reached within 2 to 4 hours.[3] The syrup formulation demonstrates a slightly faster rate of absorption.[3] However, the overall extent of absorption is similar between the two.[3] A significant first-pass metabolism in the liver reduces the bioavailability of oral ketotifen to approximately 50%.[2][4] The elimination half-life is biphasic, with a longer terminal half-life of about 12 to 22 hours, supporting a once or twice-daily dosing regimen.[1][3][5]
-
Ophthalmic Formulation: In contrast, ophthalmic ketotifen exhibits very low systemic absorption.[6][7] This is advantageous for treating allergic conjunctivitis as it minimizes systemic side effects.[6] The therapeutic effect is localized to the eye, with rapid onset of action against ocular itching.[9]
-
Novel Formulations: Emerging formulations like fast-melt sublingual tablets are being developed to enhance bioavailability by bypassing the first-pass metabolism.[8] Studies in rabbits have shown promising results with significantly higher bioavailability compared to oral solutions.[8] Intranasal formulations are also being explored and have been suggested to be more effective than oral forms for allergic rhinitis.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ketotifen - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of ketotifen after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Ketotifen in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Formulation of Ketotifen Fumarate Fast-Melt Granulation Sublingual Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Intranasal Ketotifen - Compounded Nasal Spray for Allergic Rhinitis [parkcompounding.com]
Safety Operating Guide
Safe Disposal of Ketotifen-d3 Fumarate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ketotifen-d3 Fumarate, ensuring compliance with safety regulations and minimizing environmental impact.
Core Disposal Principles
The primary guideline for the disposal of Ketotifen-d3 Fumarate is to adhere to local, state, and federal regulations.[1] It is imperative to manage this compound as a chemical waste product and ensure it is processed at an approved waste disposal facility.[1][2][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.
Minor Spills:
-
Immediate Action: Clean up spills promptly.[4]
-
Personal Protective Equipment (PPE): Wear impervious gloves and safety glasses.[4]
-
Containment: Use dry clean-up procedures and avoid generating dust.[4]
-
Collection: Sweep or vacuum up the spilled material.[4] For vacuuming, consider using an explosion-proof machine that is properly grounded.[4] Do not use air hoses for cleaning.[4]
-
Disposal: Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[4]
Major Spills:
-
Area Evacuation: Clear the area of all personnel and move upwind.[4]
-
Alert Authorities: Notify the appropriate emergency services or fire brigade, informing them of the location and nature of the hazard.[4]
-
Personnel Protection: Control personal contact with the substance by using protective equipment, including a dust respirator.[4]
-
Environmental Protection: Prevent the spillage from entering drains, sewers, or water courses.[4]
-
Cleanup: Similar to minor spills, avoid generating dust. Sweep or shovel the material, recovering the product wherever possible.[4] Place residues in labeled plastic bags or other suitable containers for disposal.[4] If contamination of drains or waterways occurs, advise emergency services immediately.[4]
General Handling and Storage Prior to Disposal
Proper handling and storage are crucial to prevent accidental release and ensure safety.
| Aspect | Guideline | Source |
| Handling | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [2][3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2][3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [3] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of Ketotifen-d3 Fumarate.
Caption: Disposal workflow for Ketotifen-d3 Fumarate.
Disclaimer: This information is based on publicly available Safety Data Sheets for Ketotifen Fumarate. While the disposal procedures for the deuterated and non-deuterated forms are expected to be the same, users should always consult their institution's specific safety guidelines and the most current Safety Data Sheet for the exact product in use.
References
Safeguarding Your Research: A Guide to Handling Ketotifen-d3 Fumarate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Ketotifen-d3 Fumarate, offering procedural, step-by-step guidance to ensure a secure laboratory environment. The following protocols for personal protective equipment (PPE) and disposal are based on the safety data for Ketotifen Fumarate, as a specific Safety Data Sheet (SDS) for the deuterated form was not immediately available. It is crucial to always conduct a risk assessment prior to handling any chemical and consult your institution's Environmental Health and Safety (EHS) department.
Essential Safety Information
Ketotifen Fumarate is categorized as harmful if swallowed and can cause serious eye irritation.[1][2][3][4] Adherence to stringent safety protocols is necessary to minimize exposure and mitigate risks.
Quantitative Safety Data
| Metric | Value | Species |
| Oral LD50 | 370 mg/kg | Rat |
| Subcutaneous LD50 | 820 mg/kg | Mouse |
| Subcutaneous LD50 | 370 mg/kg | Rat |
| LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.[5] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent upon a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE to minimize exposure to Ketotifen-d3 Fumarate.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solids | Tightly fitting safety goggles or chemical safety goggles.[1][5] | Chemical impermeable gloves (e.g., nitrile or neoprene).[1][5] | Disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[5] Work should be conducted in a fume hood or other ventilated enclosure. |
| Handling Solutions | Safety glasses with side shields or chemical splash goggles. | Chemical impermeable gloves (e.g., nitrile or neoprene).[1][5] | Laboratory coat. | Generally not required if handled in a fume hood. |
| Potential for Splashing | Chemical splash goggles and a face shield. | Chemical impermeable gloves (e.g., nitrile or neoprene).[1][5] | Chemical-resistant apron over a laboratory coat. | Generally not required if handled in a fume hood. |
| Cleaning Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | Required if spill generates dust or aerosols. A full-face respirator with appropriate particulate filters is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ketotifen-d3 Fumarate is essential to minimize risks.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[6]
Preparation and Handling
-
All handling of solid Ketotifen-d3 Fumarate that may generate dust should be performed within a laboratory fume hood or a similar ventilated enclosure.[1]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the substance.[7] Do not eat, drink, or smoke in the work area.[4][7]
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
Post-Handling and Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
-
Carefully remove and dispose of PPE to avoid contaminating skin or clothing. Remove outer gloves first, followed by the lab coat, and then the inner gloves.
Disposal Plan
Proper disposal of Ketotifen-d3 Fumarate and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing Ketotifen-d3 Fumarate should be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[4][6] Do not dispose of it down the drain or in the regular trash.
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for the safe handling of Ketotifen-d3 Fumarate.
Caption: PPE Selection Workflow for Ketotifen-d3 Fumarate.
Caption: Disposal Workflow for Ketotifen-d3 Fumarate Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
